Monomethyl auristatin F
Description
What exactly is MMAF?
MMAF (Monomethylauristatin F) is a potent tubulin polymerization inhibitor used as an antitumor agent. It is part of the approved drug belantamab mandolin in multiple myeloma and some experimental anti-cancer antibody-drug conjugates such as vorsetuzumab mandolin and SGN-CD19A. MMAF is desmethyl-auristatin F; the N-terminal amino group has only one methyl substituent instead of two as in auristatin F. International Nonproprietary Names for MMAF-antibody-conjugates, the name mandolin refers to MMAF plus its attachment structure to the antibody.
Mechanism of the action of MMAF
Monomethyl auristatin is an antimitotic drug that hinders cell division by blocking its polymerization process. Tubulin is tubulin. It is associated with an antibody with a high affinity to cancer-related structures, which causes MMAF to accumulate in cancer cells.
Chemical characteristics of MMAF
MMAF is desmethyl-auristatin F, meaning that the amino group at the N-terminal has just one methyl substituent instead of two like Auristatin F itself.
The biological consequences of MMAF
In vitro
MMF inhibits anaplastic large-cell lymphoma Karpas 299 and breast cancer H3396 kidney cell carcinoma 786-O as well as Cake-1 cells with IC50s of 119,105 257 and 200 nM in vitro cytotoxicity tests.
In Vivo
The maximum tolerated dose in mice of MMAF (Monomethylauristatin F) (> 16 mg/kg) is much higher than MMAF (Monomethylauristatin F) (1 mg/kg). CAC10-L1-MMAF4's MTD is 50 mg/kg for mice and 15 mg/kg for rats. The corresponding cAC10, L4-MMAF4 ADC, was significantly less harmful, with MTDs for rats and mice of more than 150 mg/kg and 90 mg/kg, respectively.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRNYXJJRJQHNW-DEMKXPNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031563 | |
| Record name | Monomethyl auristatin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745017-94-1 | |
| Record name | Monomethyl auristatin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOMETHYL AURISTATIN F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z1AI9IW5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Monomethyl Auristatin F (MMAF): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin F (MMAF) is a potent synthetic analogue of the marine natural product dolastatin 10.[1][2] As a highly effective antimitotic agent, MMAF functions by inhibiting tubulin polymerization, a critical process for cell division.[1][3] This property has led to its widespread use as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][4] This technical guide provides an in-depth overview of the discovery of MMAF, a detailed account of its chemical synthesis process, and a summary of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.
Discovery and Development
The journey to the discovery of MMAF began with the isolation of dolastatin 10 from the sea hare Dolabella auricularia. Dolastatin 10 exhibited remarkable cytotoxic activity but also significant toxicity, which limited its therapeutic potential as a standalone agent.[5] This led to extensive research into synthetic analogues with improved therapeutic indices. MMAF emerged from these efforts as a potent antineoplastic agent.[6] It is structurally similar to monomethyl auristatin E (MMAE), another dolastatin 10 analogue, but features a charged C-terminal phenylalanine, which attenuates its cytotoxic activity compared to the uncharged MMAE.[7] This modification, however, contributes to its unique properties and efficacy when incorporated into ADCs.
Mechanism of Action: Tubulin Polymerization Inhibition
MMAF exerts its cytotoxic effects by disrupting the cellular microtubule network.[1][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. MMAF binds to the vinca domain on β-tubulin, interfering with the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[5]
Caption: Signaling pathway of MMAF-induced apoptosis.
Chemical Synthesis of this compound (MMAF)
The total synthesis of MMAF is a complex, multi-step process that is typically achieved through a convergent approach. This strategy involves the separate synthesis of key fragments, which are then coupled together to form the final molecule. The core structure of MMAF is a pentapeptide, and a common synthetic route involves the preparation of a P1-P3 tripeptide fragment and a P4-P5 dipeptide fragment, followed by their coupling.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of MMAF reveals the key disconnections for a convergent synthesis strategy. The final amide bond formation between the P3 and P4 residues is a logical point for disconnection, leading to two smaller, more manageable peptide fragments.
Caption: Convergent retrosynthetic analysis of MMAF.
Experimental Protocols
The following is a representative, detailed experimental protocol for the synthesis of MMAF, compiled from various sources.[8][9][10] Note that specific reaction conditions such as temperature, reaction times, and purification methods may vary and require optimization.
Materials and Reagents:
-
Protected amino acids (Fmoc-Val-OH, Boc-Dap-OH, etc.)
-
Coupling reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[8]
-
Bases: DIEA (N,N-diisopropylethylamine), Et3N (triethylamine)
-
Solvents: Dichloromethane (CH2Cl2), Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Methanol (MeOH), Ethyl acetate (EtOAc), Hexane
-
Deprotection reagents: Piperidine in DMF (for Fmoc removal), Trifluoroacetic acid (TFA) in CH2Cl2 (for Boc removal)
-
Purification: Silica gel for column chromatography, HPLC system
Step 1: Synthesis of the P4-P5 Dipeptide Fragment (e.g., Boc-Dap-Phe-OMe)
-
Coupling: To a solution of Boc-Dap-OH (1.0 eq) and H-Phe-OMe·HCl (1.1 eq) in CH2Cl2 is added DIEA (3.0 eq). The mixture is cooled to 0 °C, and EDCI (1.2 eq) and HOBt (1.2 eq) are added. The reaction is stirred at room temperature overnight.
-
Work-up: The reaction mixture is diluted with CH2Cl2 and washed successively with 1N HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (e.g., gradient elution with EtOAc in hexane) to afford the protected dipeptide.[8]
Step 2: Synthesis of the P1-P3 Tripeptide Fragment (e.g., (Me)N-Val-Val-Dil-OH)
This fragment is synthesized sequentially, starting from the C-terminal amino acid (Dil). Each amino acid is coupled using standard peptide coupling procedures as described in Step 1, followed by N-terminal deprotection before the addition of the next amino acid.
Step 3: Coupling of the P1-P3 and P4-P5 Fragments
-
Deprotection: The methyl ester of the P4-P5 dipeptide is saponified (e.g., with LiOH in THF/H2O) to yield the free carboxylic acid. The N-terminal protecting group of the P1-P3 tripeptide is removed.
-
Coupling: The deprotected P1-P3 tripeptide and the P4-P5 dipeptide with a free carboxylic acid are coupled using a suitable coupling reagent such as HATU or COMU in a solvent like DMAc or DMF with a base like DIEA.[8]
-
Work-up and Purification: The reaction mixture is worked up as previously described, and the resulting protected pentapeptide is purified by column chromatography or preparative HPLC.
Step 4: Final Deprotection and Purification of MMAF
-
Deprotection: The final protecting groups on the pentapeptide are removed (e.g., Boc group with TFA/CH2Cl2).
-
Purification: The crude MMAF is purified by preparative reverse-phase HPLC to yield the final product with high purity.
Caption: General workflow for the synthesis of MMAF.
Quantitative Data
The biological activity of MMAF is typically characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values of MMAF can vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [11] |
| H3396 | Breast Carcinoma | 105 | [11] |
| 786-O | Renal Cell Carcinoma | 257 | [11] |
| Caki-1 | Renal Cell Carcinoma | 200 | [11] |
| HCT116 | Colon Cancer | >100 | [2] |
| BxPC-3 (for MMAE) | Pancreatic Cancer | 0.97 | [12] |
| PSN-1 (for MMAE) | Pancreatic Cancer | 0.99 | [12] |
| Capan-1 (for MMAE) | Pancreatic Cancer | 1.10 | [12] |
| Panc-1 (for MMAE) | Pancreatic Cancer | 1.16 | [12] |
Note: Some of the provided IC50 values are for the related compound MMAE, as data for free MMAF can be less commonly reported than for its ADC counterparts.
Conclusion
This compound is a cornerstone of modern antibody-drug conjugate design, offering a potent and well-characterized mechanism of action. Its discovery as a synthetic analogue of dolastatin 10 has paved the way for the development of highly targeted cancer therapies. The synthesis of MMAF is a challenging yet well-established process in medicinal chemistry, relying on convergent strategies and advanced peptide coupling techniques. The quantitative data on its biological activity underscore its sub-nanomolar potency against various cancer cell lines. This technical guide provides a comprehensive overview that will be of significant value to professionals in the field of drug discovery and development, facilitating a deeper understanding of this critical ADC payload.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and bioactivity evaluation of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of MMAF on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin F (MMAF) is a potent antineoplastic agent that serves as a cytotoxic payload in antibody-drug conjugates (ADCs). Its mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, MMAF induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2][3] This technical guide provides an in-depth exploration of the molecular interactions, quantitative effects, and cellular consequences of MMAF's activity on microtubule dynamics. Detailed experimental protocols and visual representations of the key pathways are included to support further research and drug development in this area.
Introduction to MMAF and Microtubule Dynamics
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers. Their constant cycles of polymerization (growth) and depolymerization (shrinkage) are essential for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[4] This dynamic instability is a key target for a class of anticancer agents known as microtubule-targeting agents (MTAs).
MMAF is a synthetic analog of the natural product dolastatin 10.[2] It is structurally similar to monomethyl auristatin E (MMAE), another potent MTA, but differs by the presence of a C-terminal phenylalanine residue. This modification renders MMAF less permeable to cell membranes and contributes to a different cytotoxicity profile when delivered systemically, making it a suitable payload for ADCs that ensure targeted delivery to cancer cells.[2][5] Once internalized by the target cell, MMAF is released and can exert its potent antimitotic effects.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action of MMAF is the inhibition of tubulin polymerization.[3] MMAF binds to soluble tubulin heterodimers, preventing their incorporation into growing microtubules. This action disrupts the delicate equilibrium of microtubule dynamics, leading to a net depolymerization of the microtubule network.
Binding to the Vinca Domain
High-resolution crystal structures have revealed that MMAF binds to the vinca domain on β-tubulin, located at the interface between two tubulin dimers in a curved conformation.[4] This binding site is distinct from the taxane-binding site. The interaction of MMAF with the vinca domain stabilizes a curved tubulin conformation that is incompatible with the straight lattice of a microtubule, thereby physically preventing polymerization.
Quantitative Binding Affinity
The affinity of MMAF for tubulin has been quantified, demonstrating a high-potency interaction. The equilibrium dissociation constant (KD) for the binding of a fluorescein-labeled MMAF analog to free tubulin is significantly lower than that of its counterpart, MMAE, indicating a stronger binding affinity.
| Compound | KD (nM) |
| FI-MMAF | 60 ± 3 |
| FI-MMAE | 291 ± 3 |
Table 1: Equilibrium dissociation constants (KD) of FITC-conjugated MMAF (FI-MMAF) and MMAE (FI-MMAE) for free tubulin as determined by fluorescence polarization assay. Data sourced from "Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics".
This nearly five-fold increase in binding affinity for MMAF compared to MMAE is attributed to the C-terminal phenylalanine, which forms additional interactions within the binding pocket.[4]
Effects on Microtubule Dynamics
-
Suppression of Microtubule Growth: By sequestering tubulin dimers, MMAF effectively lowers the concentration of available tubulin for polymerization, thus inhibiting the rate and extent of microtubule elongation.
-
Disruption of the Mitotic Spindle: The most critical consequence of MMAF's action is the disruption of the mitotic spindle.[6] The inability of microtubules to properly form and function prevents the correct alignment and segregation of chromosomes during mitosis.
-
Induction of G2/M Cell Cycle Arrest: The spindle assembly checkpoint (SAC) is a cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. Disruption of the spindle by MMAF activates the SAC, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]
Signaling Pathway to Apoptosis
The disruption of microtubule dynamics by MMAF initiates a signaling cascade that culminates in apoptosis. While the precise upstream sensors of microtubule integrity are still under investigation, the general pathway involves the activation of the mitochondrial-mediated apoptotic cascade.
References
- 1. Kelun-Biotech Presents Positive Phase 3 Data for Trastuzumab Botidotin Compared to T-DM1 at 2025 ESMO [tirto.id]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
The Role of Monomethyl Auristatin F (MMAF) as an Antibody-Drug Conjugate Payload in Targeted Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergy between its three core components: a monoclonal antibody for precise targeting, a stable linker, and a potent cytotoxic payload. Monomethyl auristatin F (MMAF) has emerged as a clinically significant payload due to its potent anti-mitotic activity and unique physicochemical properties. This technical guide provides an in-depth exploration of the core characteristics of MMAF as an ADC payload, including its mechanism of action, relevant signaling pathways, and the experimental protocols used for its evaluation.
Mechanism of Action of MMAF
MMAF is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[1] Unlike its analogue, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to the cell membrane.[2] This property is advantageous in the context of ADCs as it reduces non-specific toxicity to antigen-negative cells, a phenomenon known as the bystander effect. The primary mechanism of action of MMAF is the inhibition of tubulin polymerization.[3][4]
Upon binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[5] Following trafficking to the lysosome, the linker connecting the antibody to MMAF is cleaved (in the case of cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the active MMAF payload into the cytoplasm.[6]
Once in the cytoplasm, MMAF binds to tubulin, disrupting the assembly of microtubules.[4] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[7][8]
Signaling Pathway of MMAF-Induced Apoptosis
The disruption of microtubule dynamics by MMAF triggers a cascade of signaling events culminating in apoptosis. This process is primarily mediated by the intrinsic apoptotic pathway, which involves the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases.
Quantitative Data on MMAF and MMAF-Based ADCs
The potency of MMAF and ADCs utilizing this payload is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for free MMAF and several MMAF-based ADCs.
| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Free MMAF | ||||
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [8] | |
| H3396 | Breast Carcinoma | 105 | [8] | |
| 786-O | Renal Cell Carcinoma | 257 | [8] | |
| Caki-1 | Renal Cell Carcinoma | 200 | [8] | |
| Jurkat | T-cell Leukemia | 450 | [9] | |
| SKBR3 | Breast Cancer | 83 | [9] | |
| Belantamab mafodotin | MM.1S | Multiple Myeloma | ~1-10 | [10] |
| (anti-BCMA-MMAF) | ||||
| Denintuzumab mafodotin | Ramos | Burkitt's Lymphoma | ~0.1-1 | [11] |
| (SGN-CD19A) | ||||
| Chi-Tn-MMAF | Jurkat | T-cell Leukemia | ~10-100 | [9] |
| cAC10-vcMMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | Potently cytotoxic | [2] |
Preclinical and Clinical Efficacy of MMAF-Based ADCs
In Vivo Efficacy
Preclinical evaluation of MMAF-ADCs in xenograft models is crucial for determining their anti-tumor activity in a physiological context. These studies typically involve the implantation of human tumor cells into immunocompromised mice, followed by treatment with the ADC.
A study evaluating an anti-HER2 MMAF ADC in NCI-N87 tumor-bearing mice demonstrated significant tumor growth inhibition following intravenous injection.[1] Another study with cAC10-vcMMAF in a Karpas 299 xenograft model showed that the ADC caused only moderate tumor growth delay compared to the complete remission observed with the MMAE counterpart, highlighting the impact of payload permeability on the bystander effect and overall in vivo efficacy.[2]
Clinical Data
Several MMAF-based ADCs have advanced into clinical trials, with some receiving regulatory approval.
-
Belantamab mafodotin (Blenrep®): An ADC targeting B-cell maturation antigen (BCMA) for the treatment of relapsed or refractory multiple myeloma.[4][10] Clinical trials have demonstrated significant response rates in heavily pretreated patients.[10]
-
Vorsetuzumab mafodotin (SGN-75): An ADC targeting CD70, which underwent Phase I clinical trials for renal cell carcinoma. Development was discontinued.[12][]
-
Denintuzumab mafodotin (SGN-CD19A): An ADC targeting CD19 for B-cell malignancies.[8][14] Phase I trials showed encouraging activity in patients with relapsed or refractory B-lineage acute leukemia and non-Hodgkin lymphoma.[11][]
-
Trastuzumab botidotin: A HER2-targeting ADC with an MMAF derivative payload that has shown promising results in Phase 3 trials for HER2-positive breast cancer.
Pharmacokinetics of MMAF-Based ADCs
The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and safety. Population PK models for belantamab mafodotin have been developed using data from clinical trials. These models are typically two-compartment models that describe the distribution and elimination of the ADC and the released payload (cys-mcMMAF).[15][16]
Key pharmacokinetic parameters for belantamab mafodotin include:
-
Initial Elimination Half-life: Approximately 12 days.[6][16]
-
Clearance: The clearance of the ADC decreases over time, which is associated with a reduction in disease burden.[6]
-
Payload (cys-mcMMAF) Half-life: The released payload has a much shorter half-life.[3]
For denintuzumab mafodotin, the ADC demonstrated a mean terminal half-life of approximately 2 weeks in a Phase 1 study.[7]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 of an MMAF-ADC in a monoculture system using a tetrazolium salt (MTT) colorimetric assay.[15][17]
Materials:
-
Target cancer cell line (Antigen-positive, Ag+)
-
Control cell line (Antigen-negative, Ag-)
-
Complete cell culture medium
-
MMAF-ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the MMAF-ADC and a control antibody. Replace the culture medium with medium containing the different concentrations of the ADC or control.
-
Incubation: Incubate the plates for a period equivalent to several cell doubling times (typically 48-144 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration to generate a dose-response curve and determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an MMAF-ADC to kill neighboring antigen-negative cells.[18][19]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Fluorescent protein vector (e.g., GFP) for labeling Ag- cells
-
MMAF-ADC
-
Live-cell imaging system or flow cytometer
Procedure:
-
Cell Preparation: Transfect the Ag- cell line with a fluorescent protein to allow for its specific identification in a mixed population.
-
Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a multi-well plate.
-
Treatment: Treat the co-culture with various concentrations of the MMAF-ADC.
-
Monitoring and Analysis: Monitor the viability of the fluorescent Ag- cells over time using live-cell imaging or at a specific endpoint using flow cytometry.
-
Interpretation: A significant decrease in the viability of the Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.
In Vivo Efficacy Study
This protocol describes a general workflow for assessing the anti-tumor efficacy of an MMAF-ADC in a tumor xenograft model.[12]
References
- 1. hoeford.com [hoeford.com]
- 2. researchgate.net [researchgate.net]
- 3. Population pharmacokinetics of belantamab mafodotin, a BCMA‐targeting agent in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics for Belantamab Mafodotin Monotherapy and Combination Therapies in Patients with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Denintuzumab Mafodotin Overview - Creative Biolabs [creativebiolabs.net]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 9. Vorsetuzumab mafodotin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. certara.com [certara.com]
- 16. Population Pharmacokinetics for Belantamab Mafodotin Monotherapy and Combination Therapies in Patients with Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ashpublications.org [ashpublications.org]
- 19. m.youtube.com [m.youtube.com]
The Intricate Dance of Structure and Activity: A Deep Dive into Monomethyl Auristatin F (MMAF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent, a derivative of the natural marine product dolastatin 10.[1] Its remarkable cytotoxicity has positioned it as a key payload in the development of antibody-drug conjugates (ADCs), a revolutionary class of targeted cancer therapeutics. Understanding the nuanced relationship between the chemical structure of MMAF and its biological activity is paramount for the rational design of more effective and safer anticancer drugs. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of MMAF, offering a comprehensive resource for researchers in the field.
Mechanism of Action: Disrupting the Cellular Scaffolding
MMAF exerts its potent cytotoxic effects by interfering with a fundamental cellular process: microtubule dynamics. It acts as a tubulin polymerization inhibitor, binding to the vinca alkaloid site on tubulin dimers.[1][2] This binding prevents the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3]
The following diagram illustrates the signaling pathway from tubulin inhibition to apoptosis:
Caption: MMAF inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR) of MMAF
The cytotoxic potency of MMAF is intricately linked to its molecular architecture. The auristatin peptide backbone consists of five amino acid residues, designated P1 to P5 from the C-terminus to the N-terminus. Modifications at each of these positions, as well as at the N- and C-termini, have been shown to significantly impact activity.
Key Structural Features and Their Impact on Activity:
-
C-Terminus (P1 Position): The presence of a charged amino acid, phenylalanine, at the C-terminus of MMAF is a defining feature that distinguishes it from its close analog, monomethyl auristatin E (MMAE). This charged group reduces the cell permeability of free MMAF, leading to lower in vitro cytotoxicity compared to MMAE.[4] However, when delivered intracellularly via an ADC, this reduced permeability can be advantageous, potentially minimizing off-target toxicity.
-
N-Terminus (P5 Position): The N-terminal monomethyl group is crucial for potent activity. Replacement of the methyl group with larger alkyl groups can lead to a decrease in cytotoxicity.
-
Peptide Core (P2, P3, P4 Positions): The central peptide core of the auristatin molecule is critical for its interaction with tubulin. Modifications in this region are generally less tolerated and often result in a significant loss of activity. For example, alterations to the dolaisoleuine (Dil) and dolaproine (Dap) residues at the P3 and P4 positions can disrupt the conformational requirements for tubulin binding.[1]
-
Side Chains (P1 and P5): While the core is relatively immutable, modifications to the side chains of the P1 and P5 residues have been explored to modulate properties such as solubility and potency.
The following table summarizes the in vitro cytotoxicity of MMAF and select analogs against various cancer cell lines.
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
| MMAF | - | Various | 10-100 | [4] |
| MMAE | Uncharged C-terminus | Various | 0.1-10 | [4] |
| MMAF Analog 1 | P1 side chain modification | HCT116 | Varies | [1] |
| MMAF Analog 2 | P5 side chain modification | HCT116 | Varies | [1] |
Note: This table is representative and highlights the general trend in activity. More extensive SAR studies are required to build a comprehensive quantitative model.
Experimental Protocols
The investigation of MMAF's structure-activity relationship relies on a suite of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT/MTS Assay)
This assay is a cornerstone for determining the cytotoxic effects of MMAF and its analogs.
Principle: The assay measures the metabolic activity of viable cells. Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, the absorbance of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MMAF or its analogs in cell culture medium. Add the compounds to the respective wells and incubate for 72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This biochemical assay directly measures the inhibitory effect of MMAF analogs on tubulin assembly.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) or fluorescence of a reporter dye that preferentially binds to polymerized tubulin.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing purified tubulin, GTP (essential for polymerization), and a fluorescence reporter dye (e.g., DAPI).
-
Compound Addition: Add varying concentrations of the MMAF analog to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Kinetic Measurement: Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Plot the polymerization curves and determine the IC50 value for the inhibition of tubulin polymerization.
Experimental Workflow for SAR Studies
A systematic workflow is crucial for the efficient investigation of the structure-activity relationship of MMAF. The following diagram outlines a typical experimental workflow.
Caption: A typical workflow for the SAR study of MMAF, from design to in vivo evaluation.
Conclusion
The structure-activity relationship of this compound is a complex and fascinating area of research. A thorough understanding of how subtle structural modifications influence its potent cytotoxic activity is essential for the development of the next generation of antibody-drug conjugates. This guide provides a foundational understanding of the key principles, experimental methodologies, and workflows involved in the SAR investigation of MMAF. Continued exploration in this field holds the promise of delivering more effective and safer targeted therapies for cancer patients.
References
Understanding the chemical properties of Monomethyl auristatin F
An In-depth Technical Guide to the Chemical Properties of Monomethyl Auristatin F (MMAF)
Introduction
This compound (MMAF) is a synthetic and highly potent antineoplastic agent derived from the natural compound dolastatin 10.[1] As a powerful inhibitor of tubulin polymerization, MMAF disrupts microtubule formation, leading to cell cycle arrest and apoptosis, making it a critical payload in the development of antibody-drug conjugates (ADCs) for cancer therapy.[2][3][4][5] Its high toxicity necessitates its use as part of a targeted delivery system, such as an ADC, rather than as a standalone drug.[2][5] This guide provides a detailed overview of the chemical properties, mechanism of action, and relevant experimental protocols for MMAF.
Chemical and Physical Properties
MMAF is characterized as a white to off-white solid.[] Its structure includes a C-terminal phenylalanine with a charge, which attenuates its cytotoxic activity compared to its uncharged counterpart, monomethyl auristatin E (MMAE).[2] This modification is thought to impair intracellular access for the free drug.[7]
Physicochemical Data
The fundamental physicochemical properties of MMAF are summarized in the table below.
| Property | Value |
| Molecular Formula | C39H65N5O8[2][3][5][8] |
| Molecular Weight | 731.98 g/mol [5] |
| CAS Number | 745017-94-1[3][5][8] |
| Appearance | White to Off-white Solid[] |
| Solubility | Soluble in DMSO (up to 20 mM)[2][9] |
Mechanism of Action
MMAF functions as a potent antimitotic agent by inhibiting tubulin polymerization.[3][4][5] By binding to tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle required for cell division. The disruption of the microtubule network triggers a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[10] When used in an ADC, the antibody component targets a specific antigen on the tumor cell surface. Following internalization of the ADC, the linker is cleaved, releasing the MMAF payload inside the cell to exert its cytotoxic effect.[2][5][10]
References
- 1. Design, synthesis and bioactivity evaluation of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 7. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for this compound (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellmosaic.com [cellmosaic.com]
- 9. MMAF sodium | ABC | TargetMol [targetmol.com]
- 10. Kelun-Biotech Presents Positive Phase 3 Data for Trastuzumab Botidotin Compared to T-DM1 at 2025 ESMO [tirto.id]
The Role of Monomethyl Auristatin F (MMAF) in Inducing Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin F (MMAF) is a potent antimitotic agent that has emerged as a critical component in the development of antibody-drug conjugates (ADCs) for cancer therapy. As a synthetic analog of the natural product dolastatin 10, MMAF exerts its cytotoxic effects by inhibiting tubulin polymerization, a crucial process for microtubule formation and mitotic spindle assembly. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering the intrinsic apoptotic pathway in tumor cells. This technical guide provides an in-depth exploration of the molecular mechanisms underlying MMAF-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its efficacy in various cancer cell lines.
Introduction
The therapeutic efficacy of many anticancer agents lies in their ability to induce programmed cell death, or apoptosis, in malignant cells. MMAF is a highly potent cytotoxic agent that, due to its systemic toxicity, is primarily utilized as a payload in ADCs.[1] These targeted therapies employ monoclonal antibodies to selectively deliver MMAF to tumor cells expressing specific surface antigens, thereby minimizing off-target effects.[2] Once internalized, MMAF is released from the antibody and can execute its powerful antimitotic function.[1]
The core mechanism of MMAF involves its interaction with tubulin, the protein subunit of microtubules. By inhibiting tubulin polymerization, MMAF disrupts the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division.[3][4] This interference with mitosis activates cellular checkpoints that, upon sustained arrest, initiate the apoptotic cascade.
Signaling Pathways of MMAF-Induced Apoptosis
The primary mechanism by which MMAF induces apoptosis is through the intrinsic, or mitochondrial, pathway. This is a consequence of prolonged cell cycle arrest in the G2/M phase.
Cell Cycle Arrest at G2/M Phase
By disrupting microtubule dynamics, MMAF activates the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed into anaphase. The presence of improperly formed spindles due to MMAF's activity leads to a sustained G2/M arrest.[5]
Intrinsic Apoptotic Pathway
Prolonged mitotic arrest triggers a cascade of signaling events that culminate in apoptosis. This process is primarily mediated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
The sustained G2/M arrest leads to an imbalance in the Bcl-2 family proteins, favoring the pro-apoptotic members. This can occur through the transcriptional upregulation of pro-apoptotic proteins or the post-translational modification and inactivation of anti-apoptotic proteins. The activation of pro-apoptotic proteins like Bax and Bak leads to their oligomerization in the outer mitochondrial membrane, forming pores that increase mitochondrial outer membrane permeabilization (MOMP).
MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. In the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome. Within the apoptosome, pro-caspase-9 is cleaved and activated.
Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring Caspase-3 Activation with a Multimodality Imaging Sensor in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A JNK-dependent pathway is required for TNFalpha-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kelun-Biotech Presents Positive Phase 3 Data for Trastuzumab Botidotin Compared to T-DM1 at 2025 ESMO [tirto.id]
The Rise of Auristatins: From Sea Hare to Targeted Cancer Therapy
A Technical Guide to the History, Development, and Application of Auristatin Peptides in Oncology
Auristatin peptides, a class of highly potent cytotoxic agents, have revolutionized the landscape of targeted cancer therapy. Originally derived from a marine natural product, these synthetic analogs form the toxic payload of several clinically successful antibody-drug conjugates (ADCs), embodying the "magic bullet" concept of delivering powerful chemotherapy directly to cancer cells while minimizing systemic toxicity. This technical guide provides an in-depth exploration of the history, development, mechanism of action, and key experimental methodologies associated with auristatin peptides for an audience of researchers, scientists, and drug development professionals.
A Marine Origin: The Discovery of Dolastatins
The story of auristatins begins in the 1980s with the isolation of dolastatin 10 from the sea hare Dolabella auricularia.[1] This complex natural peptide exhibited extraordinary cytotoxic activity by inhibiting microtubule assembly, a critical process for cell division.[2] However, its structural complexity and low natural abundance made it challenging for widespread clinical development.[3] Despite initial promise, dolastatin 10 and its early analogs showed limited efficacy and significant toxicity in early clinical trials when administered as standalone agents.[2]
The Synthetic Revolution: MMAE and MMAF
The limitations of natural dolastatins spurred the development of fully synthetic, structurally simpler, yet highly potent analogs known as auristatins.[3][4] This synthetic approach offered manufacturing advantages and, crucially, allowed for the introduction of a chemical handle for conjugation to other molecules.[3]
Two derivatives, in particular, have become cornerstones of modern ADC development:
-
Monomethyl Auristatin E (MMAE): A synthetic analog of dolastatin 10, MMAE is a powerful antimitotic agent.[5] It is designed to be membrane-permeable, allowing it to diffuse into neighboring cancer cells after being released from the target cell, creating a "bystander effect" that can eliminate antigen-negative tumor cells in the vicinity.[6]
-
Monomethyl Auristatin F (MMAF): Structurally similar to MMAE, MMAF has a charged C-terminal phenylalanine, which makes it less membrane-permeable.[7] This property confines its cytotoxic activity primarily to the antigen-positive cancer cell it was delivered to, potentially reducing off-target toxicities.[8][9]
These synthetic auristatins are 100 to 1000 times more potent than traditional chemotherapeutic drugs like doxorubicin, making them ideal payloads for ADCs.[10] Their development marked a pivotal shift, transforming them from standalone drug candidates into highly effective warheads for targeted delivery systems.[2]
Mechanism of Action: Disrupting the Cellular Scaffolding
Auristatins exert their cytotoxic effects by interfering with the microtubule dynamics essential for cellular division. The process unfolds through a well-defined signaling pathway:
-
Tubulin Binding: Auristatins bind to tubulin, the protein subunit of microtubules.[4]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin into microtubules, the structural components of the mitotic spindle.[11]
-
Mitotic Arrest: Without a functional mitotic spindle, the cell is unable to properly segregate its chromosomes during mitosis and is arrested in the G2/M phase of the cell cycle.[12][13][14]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death). This involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Cascade: MOMP results in the release of cytochrome c from the mitochondria, which activates a cascade of cysteine proteases known as caspases (initiator caspase-9 and effector caspases-3 and -7).[15] These caspases execute the final stages of apoptosis by cleaving key cellular substrates, leading to cell death.[15]
Quantitative Data: In Vitro Potency and Clinical Efficacy
The potency of auristatins and the clinical success of ADCs utilizing them are well-documented.
Table 1: In Vitro Cytotoxicity (IC50) of MMAE
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for MMAE against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| BxPC-3 | Pancreatic | 0.97 ± 0.10 |
| PSN-1 | Pancreatic | 0.99 ± 0.09 |
| Capan-1 | Pancreatic | 1.10 ± 0.44 |
| Panc-1 | Pancreatic | 1.16 ± 0.49 |
| SKBR3 | Breast | 3.27 ± 0.42 |
| HEK293 | Kidney | 4.24 ± 0.37 |
| Data compiled from multiple sources.[7][16] Values are presented as mean ± standard deviation where available. |
Table 2: Clinical Efficacy of Approved Auristatin-Based ADCs
Several ADCs employing auristatin payloads have received FDA approval and demonstrated significant efficacy in clinical trials.
| ADC Name (Brand Name) | Payload | Target Antigen | Indication(s) | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Brentuximab Vedotin (Adcetris®) | MMAE | CD30 | Hodgkin Lymphoma, Systemic Anaplastic Large Cell Lymphoma | 75% - 90% | 33% - 62% |
| Polatuzumab Vedotin (Polivy®) | MMAE | CD79b | Diffuse Large B-cell Lymphoma (DLBCL) | 48.3% - 93.3% | 24.1% - 86.7% |
| Enfortumab Vedotin (Padcev®) | MMAE | Nectin-4 | Urothelial (Bladder) Cancer | Pathologic CR Rate: 57.1% | N/A |
| Data compiled from multiple clinical trials and sources.[9][17] Response rates can vary based on the patient population and treatment line. |
Core Methodologies in Auristatin ADC Development
The development and evaluation of auristatin-based ADCs involve a series of standardized experimental protocols.
Experimental Workflow for ADC Development
The creation of a successful ADC is a multi-step process that requires careful optimization of each component: the antibody, the linker, and the cytotoxic payload.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to determine the IC50 of an auristatin-based ADC against cancer cells.
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the ADC, the unconjugated antibody, and free auristatin payload in cell culture medium.
-
Treatment: Remove the medium from the wells and add the prepared compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Model
This protocol describes a general procedure to evaluate the anti-tumor efficacy of an auristatin ADC in a mouse model.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Cohort Formation: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via a clinically relevant route, typically intravenously (IV), according to the planned dosing schedule.
-
Efficacy Assessment: Continue to measure tumor volume and body weight for each mouse 2-3 times per week for the duration of the study.
-
Endpoint: The study may conclude when tumors in the control group reach a maximum allowed size, after a fixed time period, or based on other pre-defined criteria. Efficacy is evaluated by comparing the tumor growth inhibition between the treatment and control groups.
Conclusion and Future Directions
The journey of auristatin peptides from a marine mollusk to a payload in FDA-approved cancer therapies is a testament to the power of chemical synthesis and targeted drug delivery.[1] As a core component of numerous successful ADCs, auristatins have validated the strategy of combining the specificity of monoclonal antibodies with the potent cytotoxicity of small molecules.[3] Future research will likely focus on developing novel auristatin analogs with improved properties, engineering next-generation linkers for more controlled drug release, and exploring new antibody targets to expand the application of auristatin-based ADCs to a wider range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Contribution of Caspase(s) to the Cell Cycle Regulation at Mitotic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. m.youtube.com [m.youtube.com]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. molbiolcell.org [molbiolcell.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Cell-Cycle Cross Talk with Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Step-by-Step Protocol for MMAF-ADC Conjugation: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the conjugation of a cytotoxic drug, Monomethyl Auristatin F (MMAF), to a monoclonal antibody (mAb) via a maleimide-containing linker. This process, known as antibody-drug conjugation (ADC), creates a powerful therapeutic agent designed to selectively deliver potent cytotoxic payloads to target cancer cells.
Introduction
Antibody-drug conjugates represent a significant advancement in targeted cancer therapy. They combine the high specificity of a monoclonal antibody for a tumor-associated antigen with the potent cell-killing ability of a cytotoxic agent.[1][2][3] The linker, which connects the antibody and the payload, is a critical component that ensures the stability of the ADC in circulation and allows for the efficient release of the cytotoxic drug within the target cell.
This protocol focuses on cysteine-directed conjugation, a widely used method that involves the reaction of a thiol-reactive maleimide group on the linker-drug with the sulfhydryl groups of cysteine residues on the antibody.[1][] The interchain disulfide bonds of the antibody are partially reduced to generate the necessary free thiol groups for conjugation.[1][2][5]
Experimental Workflow Overview
The overall workflow for the preparation and characterization of an MMAF-ADC is depicted below. It involves the reduction of the antibody, conjugation with the MMAF-linker, purification of the resulting ADC, and subsequent characterization to ensure quality and consistency.
Caption: High-level workflow for MMAF-ADC conjugation.
Detailed Experimental Protocols
Antibody Reduction
This step involves the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose.[1][2][3][5][6]
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reduction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5.[6]
-
TCEP hydrochloride solution (10 mM).
Procedure:
-
Prepare the antibody in the Reduction Buffer at a final concentration of 5 mg/mL.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 10-20 fold molar excess of TCEP per antibody.[6] The exact ratio may need to be optimized for the specific antibody to achieve the desired average drug-to-antibody ratio (DAR).
-
Remove the excess TCEP using a desalting column or a centrifugal concentrator with a 30 kDa molecular weight cutoff, exchanging the buffer to the Conjugation Buffer.[6]
MMAF-Linker Conjugation
In this step, the maleimide-activated MMAF linker-drug is added to the reduced antibody, where it reacts with the free thiol groups.
Materials:
-
Reduced monoclonal antibody from the previous step.
-
Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5.[6]
-
Maleimide-MMAF (mc-MMAF or other maleimide-containing MMAF linker) dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) at a concentration of 10 mM.[6]
Procedure:
-
Adjust the concentration of the reduced antibody to 5 mg/mL in the Conjugation Buffer.
-
Add the maleimide-MMAF solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours, with gentle mixing.[7] The reaction is typically rapid.[]
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide-MMAF.
Purification of the MMAF-ADC
Purification is essential to remove unreacted linker-drug, quenching reagent, and to separate the different ADC species based on their drug-to-antibody ratio. Hydrophobic Interaction Chromatography (HIC) is a powerful technique for this purpose.
Materials:
-
HIC Column (e.g., Butyl or Phenyl chemistry).
-
HIC Buffer A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
HIC Buffer B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.
-
Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding to the column.
-
Load the diluted sample onto the equilibrated HIC column.
-
Elute the ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B). Species with higher DARs are more hydrophobic and will elute later in the gradient.
-
Collect fractions corresponding to the desired DAR species.
-
Pool the collected fractions and desalt into a suitable formulation buffer using a desalting column or tangential flow filtration.
Data Presentation: Characterization of MMAF-ADC
The resulting MMAF-ADC must be thoroughly characterized to determine its quality and suitability for further studies. Key parameters include the average drug-to-antibody ratio (DAR), the distribution of different DAR species, and the overall purity.
| Parameter | Method | Typical Result |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.5 |
| Mass Spectrometry (LC-MS) | 3.8 | |
| Drug Load Distribution | Hydrophobic Interaction Chromatography (HIC) | DAR0: <5%, DAR2: ~20%, DAR4: ~50%, DAR6: ~20%, DAR8: <5% |
| Purity (Monomer Content) | Size Exclusion Chromatography (SEC) | >95% |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | <1% |
| Yield | UV-Vis Spectroscopy (A280) | 60-80% |
Visualization of Key Processes
MMAF-ADC Conjugation Reaction
The core of the conjugation process is the nucleophilic addition of the thiol group from a cysteine residue on the reduced antibody to the electron-deficient double bond of the maleimide ring on the MMAF-linker.
Caption: Chemical reaction of MMAF conjugation to an antibody.
HIC Separation of ADC Species
Hydrophobic Interaction Chromatography separates the different ADC species based on their hydrophobicity, which increases with the number of conjugated MMAF molecules.
Caption: Principle of HIC separation for ADCs.
Conclusion
This protocol provides a comprehensive guide for the preparation and characterization of MMAF-ADCs using a cysteine-directed conjugation strategy. The detailed methodologies and representative data will aid researchers in the successful development of these complex and promising biotherapeutics. It is important to note that the specific reaction conditions, such as reagent concentrations and incubation times, may require optimization for different antibodies and linker-drug combinations to achieve the desired product quality attributes.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Conjugations to Endogenous Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. bicellscientific.com [bicellscientific.com]
Standard Operating Procedure for In Vitro Cell Viability Assays with MMAF
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] It is frequently used as a cytotoxic payload in antibody-drug conjugates (ADCs), which are designed to selectively deliver the toxic agent to cancer cells expressing a specific target antigen. Accurate and reproducible assessment of cell viability is crucial for determining the efficacy of MMAF and MMAF-based ADCs in preclinical studies.
This document provides detailed protocols for two common in vitro cell viability assays, the MTT and CellTiter-Glo® assays, tailored for use with MMAF and MMAF-ADCs. Additionally, it includes a summary of representative cytotoxic activities, a troubleshooting guide, and visualizations of the experimental workflow and the MMAF signaling pathway.
Key Considerations for MMAF and ADC Viability Assays:
-
Cell Line Selection: Choose cell lines with well-characterized expression of the target antigen for ADC testing. Include both antigen-positive and antigen-negative cell lines to assess target-specific cytotoxicity.
-
Seeding Density: Optimal cell seeding density is critical for accurate results and should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.[3]
-
Incubation Time: The duration of exposure to MMAF or an ADC can significantly impact the observed cytotoxicity. Typical incubation times range from 48 to 144 hours.[3]
-
Controls: Appropriate controls are essential for data interpretation. These should include untreated cells, vehicle-treated cells, and cells treated with a reference cytotoxic compound. For ADC experiments, an isotype control ADC (a non-targeting antibody conjugated to the same payload) should be included.
-
Data Analysis: Results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[4]
Data Presentation
The cytotoxic activity of MMAF can vary depending on the cell line and whether it is delivered as a free drug or as part of an ADC. The following table summarizes representative IC50 values for MMAF in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | Free MMAF | 119 | [5] |
| H3396 | Breast Carcinoma | Free MMAF | 105 | [5] |
| 786-O | Renal Cell Carcinoma | Free MMAF | 257 | [5] |
| Caki-1 | Renal Cell Carcinoma | Free MMAF | 200 | [5] |
| SK-BR-3 | Breast Cancer | Trastuzumab-MMAF ADC | ~5 | [1] |
| MDA-MB-453 | Breast Cancer | Trastuzumab-MMAF ADC | ~10 | [1] |
Experimental Workflow
The general workflow for an in vitro cell viability assay with MMAF or an MMAF-ADC involves several key steps, from cell seeding to data analysis.
MMAF Signaling Pathway
MMAF exerts its cytotoxic effect by disrupting microtubule dynamics, which are essential for cell division. This interference leads to mitotic catastrophe and ultimately apoptosis.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MMAF or MMAF-ADC
-
MTT solution (5 mg/mL in sterile PBS, filtered)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of MMAF or MMAF-ADC in complete culture medium at 2x the final desired concentration.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution to each well. For untreated controls, add 100 µL of fresh medium.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.[8]
-
Mix thoroughly with a multichannel pipette to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is a marker of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[2] This is a homogeneous "add-mix-measure" assay, which simplifies the procedure.[2]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well opaque-walled tissue culture plates
-
MMAF or MMAF-ADC
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described for the MTT assay, but use opaque-walled plates to prevent well-to-well crosstalk of the luminescent signal.
-
-
Treatment:
-
Follow the same treatment procedure as described for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]
-
-
Incubation and Lysis:
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of reagents or culture. | Use sterile technique and fresh reagents. Filter-sterilize MTT solution. |
| Phenol red in the medium can interfere. | Use phenol red-free medium for the assay. | |
| Low signal or high variability | Inconsistent cell seeding. | Ensure a homogeneous cell suspension and use a calibrated multichannel pipette. |
| Edge effects in the 96-well plate. | Avoid using the outer wells or fill them with sterile PBS to maintain humidity. | |
| Incomplete solubilization of formazan crystals. | Ensure thorough mixing after adding the solubilization solution. | |
| Unexpected IC50 values | Incorrect drug concentrations. | Verify the stock concentration and perform accurate serial dilutions. |
| Cell line resistance or low target expression (for ADCs). | Confirm target expression by flow cytometry or western blot. Use a sensitive cell line as a positive control. | |
| Drug degradation. | Prepare fresh drug dilutions for each experiment. | |
| Luminescence signal decreases rapidly in CellTiter-Glo® assay | Suboptimal cell health. | Ensure cells are in the logarithmic growth phase and handle them gently. |
| Temperature fluctuations. | Allow the plate and reagents to equilibrate to room temperature before measurement. |
References
- 1. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. veranova.com [veranova.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Performing a Bystander Effect Assay for an MMAF-ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics designed to deliver highly potent cytotoxic agents directly to antigen-expressing tumor cells. The efficacy of some ADCs is enhanced by the "bystander effect," where the cytotoxic payload, upon release from the target cell, diffuses into the tumor microenvironment and kills neighboring antigen-negative cells. This is particularly important in treating heterogeneous tumors where antigen expression can be varied.
This document provides detailed protocols for assessing the bystander effect of an Antibody-Drug Conjugate utilizing Monomethyl Auristatin F (MMAF) as the cytotoxic payload. MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization.[1] A key characteristic of MMAF is its reduced cell permeability compared to other auristatins like MMAE, due to a charged C-terminal phenylalanine.[1][2] This property may result in a more localized or attenuated bystander effect, making its accurate quantification crucial for ADC characterization.
Two primary in vitro methods for evaluating the bystander effect are presented: the Co-culture Bystander Assay and the Conditioned Medium Transfer Assay .
Mechanism of Action: MMAF-ADC
An MMAF-conjugated ADC binds to a specific antigen on the surface of a target cancer cell (Antigen-Positive, Ag+). The ADC-antigen complex is then internalized, typically via endocytosis. Inside the cell, the linker connecting the antibody to MMAF is cleaved within the lysosome, releasing the active MMAF payload. MMAF then disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][] The bystander effect occurs if the released MMAF is able to exit the dying Ag+ cell and enter a neighboring Ag- cell, inducing a similar cytotoxic effect.
MMAF-ADC mechanism of action and bystander effect pathway.
Experimental Protocols
Cell Line Selection and Preparation
-
Antigen-Positive (Ag+) Cell Line: Select a cell line with high and stable expression of the target antigen for the ADC.
-
Antigen-Negative (Ag-) Cell Line: Select a cell line that is negative for the target antigen but has similar growth characteristics to the Ag+ line. It is also crucial that this cell line is sensitive to free MMAF.
-
Fluorescent Labeling (Recommended): To distinguish between the two cell populations in co-culture, label one cell line with a stable fluorescent protein (e.g., GFP) and the other with a different one (e.g., RFP), or a fluorescent dye like CFSE. This allows for quantification by imaging or flow cytometry.
Protocol 1: Co-culture Bystander Assay
This assay directly assesses the effect of the MMAF-ADC on Ag- cells when cultured in the presence of Ag+ cells.
Workflow for the co-culture bystander effect assay.
Materials:
-
Ag+ and Ag- cell lines (fluorescently labeled)
-
Complete cell culture medium
-
MMAF-ADC
-
Isotype control ADC
-
Free MMAF drug
-
96-well plates (clear bottom for imaging, or standard for flow cytometry)
-
Reagents for viability/apoptosis detection (e.g., Annexin V-APC/PI kit for flow cytometry, or Hoechst/Propidium Iodide for imaging)
Procedure:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and Ag- cells alone into separate wells of a 96-well plate at a predetermined optimal density.
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells. The ratio can be varied (e.g., 1:1, 1:3, 3:1) to investigate the dependency of the bystander effect on the proportion of Ag+ cells.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC, isotype control ADC, and free MMAF in complete culture medium.
-
Add the diluted compounds to the appropriate wells. Include untreated wells as a negative control.
-
Crucial Controls:
-
Ag- cells treated with MMAF-ADC (to confirm lack of direct targeting).
-
Ag+ and Ag- cells treated with isotype control ADC (to control for non-specific antibody effects).
-
Ag- cells treated with free MMAF (to determine sensitivity to the payload).
-
-
-
Incubation: Incubate the plates for a period sufficient to observe cell death, typically 72 to 120 hours.
-
Quantification:
-
Flow Cytometry (Recommended for Apoptosis):
-
Harvest cells from each well.
-
Stain with a viability dye and fluorescently-conjugated Annexin V (e.g., Annexin V-APC) and Propidium Iodide (PI).
-
Analyze by flow cytometry. Gate on the GFP+ and RFP+ populations separately to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells in both the Ag+ and Ag- populations.
-
-
High-Content Imaging:
-
Stain cells with nuclear dyes like Hoechst 33342 (stains all nuclei) and a viability dye like Propidium Iodide (stains nuclei of dead cells).
-
Acquire images in the fluorescent channels corresponding to the cell labels (e.g., GFP, RFP) and the nuclear stains.
-
Use image analysis software to count the number of live (Hoechst-positive, PI-negative) and dead (Hoechst-positive, PI-positive) cells for each population (GFP+ and RFP+).
-
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.
Materials:
-
Ag+ and Ag- cell lines
-
Complete cell culture medium
-
MMAF-ADC, isotype control ADC
-
6-well plates and 96-well plates
-
Centrifuge and sterile filters (0.22 µm)
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a high concentration of the MMAF-ADC (e.g., 10x IC50) or isotype control ADC for 48-72 hours. Include an untreated well.
-
Collect the supernatant (conditioned medium) from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm sterile filter.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium (either undiluted or serially diluted with fresh medium).
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing free MMAF.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Assess the viability of the Ag- cells using a standard cell viability assay such as MTT, MTS, or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between different conditions.
Table 1: Co-culture Bystander Assay - Cell Viability (%)
| Treatment | Concentration (nM) | Ag+ Monoculture | Ag- Monoculture | Co-culture (Ag+ Population) | Co-culture (Ag- Population) |
|---|---|---|---|---|---|
| MMAF-ADC | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Isotype ADC | 100 | ||||
| Free MMAF | 1 | N/A | |||
| 10 | N/A |
| Untreated | N/A | 100 | 100 | 100 | 100 |
Table 2: Conditioned Medium Transfer Assay - Viability of Ag- Cells (%)
| Conditioned Medium Source | Dilution | % Viability of Ag- Cells |
|---|---|---|
| From MMAF-ADC treated Ag+ cells | Undiluted | |
| 1:2 | ||
| 1:4 | ||
| From Isotype ADC treated Ag+ cells | Undiluted | |
| From Untreated Ag+ cells | Undiluted |
| Fresh Medium Control | N/A | 100 |
Interpretation of Results
-
Positive Bystander Effect (Co-culture Assay): A significant decrease in the viability of the Ag- population in the co-culture treated with MMAF-ADC, compared to the Ag- monoculture treated with the same concentration of MMAF-ADC.
-
Positive Bystander Effect (Conditioned Medium Assay): A significant decrease in the viability of Ag- cells treated with conditioned medium from MMAF-ADC-treated Ag+ cells, compared to conditioned medium from untreated or isotype ADC-treated Ag+ cells.
-
MMAF Permeability: Given MMAF's limited cell permeability, a weaker bystander effect might be observed compared to ADCs with highly permeable payloads. A positive result in the conditioned medium assay would suggest that sufficient payload is externalized to affect neighboring cells. A negative result in the conditioned medium assay but a positive result in the co-culture assay could indicate that cell-to-cell contact or very close proximity is required for the limited diffusion of MMAF to be effective.
References
Protocol for Validating the In Vivo Efficacy of an MMAF-ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. These complex biologics combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Monomethyl auristatin F (MMAF) is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][4] When conjugated to a tumor-targeting antibody, MMAF can be selectively delivered to cancer cells, minimizing systemic toxicity.[5]
These application notes provide detailed protocols for the in vivo validation of an MMAF-ADC, covering xenograft model establishment, tumor growth inhibition studies, pharmacokinetic and pharmacodynamic analyses, and toxicity assessments.
Mechanism of Action of MMAF-ADC
An MMAF-ADC exerts its cytotoxic effect through a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[3] Following binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis.[6] Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody and MMAF is cleaved. This releases the active MMAF payload into the cytoplasm.[6] Free MMAF then binds to tubulin, disrupting the formation of the mitotic spindle, which is essential for cell division. This disruption leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death).
Mechanism of action of an MMAF-ADC.
Experimental Protocols
Xenograft Model Establishment
The in vivo efficacy of an MMAF-ADC is typically evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable models. CDX models offer consistency and high-throughput screening capabilities, while PDX models better recapitulate the heterogeneity of human tumors.[7][8][9][10][11][12][13]
a. Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Culture human cancer cell lines expressing the target antigen in appropriate media and conditions to ensure logarithmic growth.
-
Cell Preparation: On the day of implantation, harvest cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
b. Patient-Derived Xenograft (PDX) Model Protocol
-
Tumor Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approval.
-
Tumor Preparation: In a sterile environment, mince the tumor tissue into small fragments (2-3 mm³).
-
Animal Model: Use severely immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG mice), 6-8 weeks old.
-
Implantation: Surgically implant a single tumor fragment subcutaneously into the flank of each anesthetized mouse.
-
Tumor Growth and Passaging: Monitor tumor growth as described for CDX models. Once tumors reach approximately 1000 mm³, they can be excised and passaged into new cohorts of mice for expansion and subsequent efficacy studies. Efficacy studies are typically performed on early-passage (P2-P4) tumors to maintain the characteristics of the original patient tumor.[10]
Tumor Growth Inhibition (TGI) Study
-
Dosing Preparation: Reconstitute the MMAF-ADC and control articles (e.g., vehicle, unconjugated antibody, isotype control ADC) in a sterile vehicle solution (e.g., PBS) on the day of dosing.
-
Treatment Groups:
-
Vehicle Control
-
Isotype Control ADC
-
Unconjugated Antibody
-
MMAF-ADC (at least 3 dose levels, e.g., 1, 3, and 10 mg/kg)
-
-
Administration: Administer the treatments intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
-
Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
Monitor animal health daily for any signs of toxicity (e.g., weight loss, changes in posture, activity, or grooming).
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point. Euthanize mice and collect tumors and select organs for further analysis.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. unmc.edu [unmc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Cell Line derived Tumor Xenograft Mouse Model - Creative Biolabs [creative-biolabs.com]
- 9. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
- 10. youtube.com [youtube.com]
- 11. criver.com [criver.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Measuring the Drug-to-Antibody Ratio (DAR) of MMAF Conjugates
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule. Monomethyl auristatin F (MMAF) is a potent antimitotic agent frequently used as a payload in ADCs. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts its efficacy, safety, and pharmacokinetics.[][2] An accurate and precise determination of the average DAR and the distribution of different drug-loaded species is therefore essential during the development and manufacturing of MMAF-conjugated ADCs.
This document provides detailed application notes and protocols for three common analytical techniques used to measure the DAR of MMAF conjugates:
-
Hydrophobic Interaction Chromatography (HIC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) , including both native and denaturing conditions.
-
UV-Vis Spectrophotometry
These methods are suitable for researchers, scientists, and drug development professionals working with ADCs.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for characterizing the heterogeneity of ADCs and determining the average DAR.[2][3] The separation is based on the hydrophobicity of the ADC species; as the number of hydrophobic MMAF molecules conjugated to the antibody increases, so does the retention time on the HIC column.[4] This allows for the separation of the naked antibody (DAR=0) from the various drug-loaded species (DAR=2, 4, 6, 8 for cysteine-linked conjugates).
Experimental Protocol: HIC for MMAF Conjugate DAR Analysis
1. Materials and Reagents:
- MMAF-conjugated ADC sample
- Mobile Phase A: 1.8 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0[5]
- Mobile Phase B: 75% (v/v) 25 mM Sodium Phosphate, pH 7.0, 25% (v/v) Isopropyl Alcohol[5]
- HIC Column: TSKgel Butyl-NPR (4.6 mm ID x 3.5 cm, 2.5 µm) or similar[5]
- HPLC system with a UV detector
2. Sample Preparation:
- Dilute the MMAF-ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
- Filter the sample through a 0.22 µm filter before injection.
3. Chromatographic Conditions:
- Column: TSKgel Butyl-NPR (4.6 mm ID x 3.5 cm, 2.5 µm)[5]
- Mobile Phase A: 1.8 M (NH₄)₂SO₄, 25 mM Na₂HPO₄, pH 7.0
- Mobile Phase B: 75% 25 mM Na₂HPO₄, pH 7.0, 25% Isopropanol[5]
- Flow Rate: 1.0 mL/min[5]
- Column Temperature: 25 °C[5]
- Detection Wavelength: 280 nm
- Injection Volume: 20 µL
- Gradient: | Time (min) | % Mobile Phase B | |------------|------------------| | 0.0 | 0 | | 12.0 | 100 | | 15.0 | 100 | | 15.1 | 0 | | 20.0 | 0 |
4. Data Analysis:
- Integrate the peak areas for each of the resolved DAR species (DAR 0, DAR 2, DAR 4, etc.).
- Calculate the percentage of each species relative to the total peak area.
- Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
Data Presentation: HIC Analysis of a Cysteine-Linked MMAF ADC
| Peak | Retention Time (min) | Assigned DAR Species | Peak Area (%) |
| 1 | 5.22 | 0 | 15.2 |
| 2 | 6.70 | 2 | 35.8 |
| 3 | 8.12 | 4 | 38.5 |
| 4 | 9.37 | 6 | 10.5 |
Average DAR = ((15.2 * 0) + (35.8 * 2) + (38.5 * 4) + (10.5 * 6)) / 100 = 2.89
Visualization: HIC Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that provides not only the average DAR but also the distribution of different drug-loaded species and can confirm the identity of each species by its mass.[6] For cysteine-linked MMAF conjugates, native LC-MS is preferred to maintain the non-covalent interactions between the antibody chains.[6] Denaturing LC-MS is suitable for lysine-linked conjugates or for analyzing the individual light and heavy chains of a reduced cysteine-linked ADC.
Native LC-MS for Intact MMAF Conjugates
Experimental Protocol: Native SEC-MS
1. Materials and Reagents:
- MMAF-conjugated ADC sample
- Mobile Phase: 100 mM Ammonium Acetate, pH 7.0
- Size Exclusion Chromatography (SEC) Column: Waters ACQUITY UPLC BEH200 SEC (4.6 x 150 mm, 1.7 µm) or similar
- LC-MS system (e.g., Q-TOF)
2. Sample Preparation:
- Dilute the MMAF-ADC sample to 0.1 mg/mL in water.
- Desalt the sample if necessary using a suitable spin column.
3. Chromatographic and MS Conditions:
- Column: Waters ACQUITY UPLC BEH200 SEC
- Mobile Phase: 100 mM Ammonium Acetate, pH 7.0
- Flow Rate: 0.3 mL/min
- Column Temperature: 25 °C
- MS System: Q-TOF Mass Spectrometer
- Ionization Mode: ESI Positive
- Capillary Voltage: 3.5 kV
- Cone Voltage: 80 V
- Source Temperature: 120 °C
- Desolvation Temperature: 250 °C
- Mass Range: 2000-8000 m/z
4. Data Analysis:
- Deconvolute the mass spectrum to obtain the zero-charge masses of the different DAR species.
- Calculate the average DAR based on the relative intensities of the deconvoluted peaks.
Denaturing LC-MS for Reduced MMAF Conjugates
Experimental Protocol: RPLC-MS
1. Materials and Reagents:
- MMAF-conjugated ADC sample
- Reducing Agent: Dithiothreitol (DTT)
- Mobile Phase A: 0.1% Formic Acid in Water[5]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]
- Reversed-Phase (RP) Column: Waters ACQUITY UPLC BEH300 C4 (2.1 x 50 mm, 1.7 µm) or similar[5]
- LC-MS system (e.g., Q-TOF)
2. Sample Preparation:
- Reduce the ADC by incubating with DTT (e.g., 10 mM) at 37 °C for 30 minutes to separate the light and heavy chains.
- Dilute the reduced sample to 0.1 mg/mL in Mobile Phase A.
3. Chromatographic and MS Conditions:
- Column: Waters ACQUITY UPLC BEH300 C4[5]
- Mobile Phase A: 0.1% Formic Acid in Water[5]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]
- Flow Rate: 0.2 mL/min[5]
- Column Temperature: 80 °C[5]
- MS System: Q-TOF Mass Spectrometer
- Gradient: | Time (min) | % Mobile Phase B | |------------|------------------| | 0.0 | 20 | | 15.0 | 60 | | 17.0 | 90 | | 19.0 | 90 | | 19.1 | 20 | | 25.0 | 20 |
- MS settings similar to native LC-MS, but with a lower mass range appropriate for the light and heavy chains.
4. Data Analysis:
- Identify the peaks corresponding to the unconjugated and MMAF-conjugated light and heavy chains.
- Calculate the average DAR based on the relative abundance of the different chain species.
Data Presentation: LC-MS Analysis
Table for Native LC-MS of Intact ADC:
| Deconvoluted Mass (Da) | Assigned DAR Species | Relative Intensity (%) |
| 148,000 | 0 | 18.5 |
| 149,950 | 2 | 42.1 |
| 151,900 | 4 | 30.4 |
| 153,850 | 6 | 9.0 |
Table for Denaturing LC-MS of Reduced ADC:
| Species | Deconvoluted Mass (Da) | Relative Intensity (%) |
| Light Chain (LC) | 23,500 | 60.2 |
| LC-MMAF | 24,475 | 39.8 |
| Heavy Chain (HC) | 50,000 | 45.3 |
| HC-MMAF | 50,975 | 54.7 |
Visualization: LC-MS Workflows
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for determining the average DAR.[][3][7] It relies on the Beer-Lambert law and requires that the antibody and the drug (MMAF) have different absorption maxima.[] Typically, the protein concentration is measured at 280 nm, and the drug concentration is measured at its absorption maximum (around 248 nm for auristatins).
Experimental Protocol: UV-Vis for MMAF Conjugate DAR Analysis
1. Materials and Reagents:
- MMAF-conjugated ADC sample
- Naked antibody (unconjugated)
- MMAF payload standard
- Spectrophotometer
- Quartz cuvettes
- Buffer (e.g., PBS, pH 7.4)
2. Determination of Extinction Coefficients (if not known):
- Prepare solutions of known concentrations of the naked antibody and MMAF in the buffer.
- Measure the absorbance at 280 nm and 248 nm.
- Calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).
- εAb, 280
- εAb, 248
- εMMAF, 280
- εMMAF, 248
3. Measurement of ADC Absorbance:
- Dilute the MMAF-ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
- Measure the absorbance of the ADC solution at 280 nm (A280) and 248 nm (A248).
4. Calculation of Average DAR:
- Use the following equations to solve for the concentration of the antibody (CAb) and the drug (CMMAF):
- A280 = (εAb, 280 * CAb) + (εMMAF, 280 * CMMAF)
- A248 = (εAb, 248 * CAb) + (εMMAF, 248 * CMMAF)
- Calculate the average DAR: Average DAR = CMMAF / CAb
Data Presentation: UV-Vis Spectroscopy Data
Extinction Coefficients:
| Species | ε at 280 nm (M-1cm-1) | ε at 248 nm (M-1cm-1) |
| Antibody (IgG1) | 210,000 | 84,000 |
| MMAF | 1,500[8] | 15,900[8] |
Absorbance Measurements of MMAF-ADC:
| Wavelength | Absorbance |
| 280 nm | 0.850 |
| 248 nm | 0.620 |
Using the equations and solving for CAb and CMMAF, and then calculating the ratio will yield the average DAR.
Visualization: UV-Vis DAR Calculation Logic
References
- 2. smatrix.com [smatrix.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. lcms.cz [lcms.cz]
- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Best Practices for Handling and Storing Monomethyl Auristatin F (MMAF) in the Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent and a critical component in the development of antibody-drug conjugates (ADCs).[1] As a highly cytotoxic compound that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis, its proper handling and storage in a laboratory setting are paramount to ensure researcher safety, maintain compound integrity, and achieve reproducible experimental results.[2][3] These application notes and protocols provide a comprehensive guide for the safe and effective use of MMAF in a laboratory environment.
Safety and Handling Precautions
MMAF is a potent cytotoxic agent and should be handled with extreme caution. All procedures should be performed in a designated controlled area, such as a certified chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation or skin contact. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
General Handling Guidelines:
-
Always handle MMAF in a powdered form within a containment ventilated enclosure (CVE) or a similar containment device.
-
Avoid generating dust or aerosols.
-
Use dedicated lab equipment (spatulas, weighing paper, etc.) for handling MMAF and decontaminate them after use.
-
In case of a spill, immediately follow established laboratory protocols for cleaning up cytotoxic compounds.
-
All waste materials contaminated with MMAF should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Storage and Stability
Proper storage is crucial for maintaining the stability and potency of MMAF.
Lyophilized Powder:
-
Long-term storage: Store lyophilized MMAF at -20°C in a desiccated environment.[1] Under these conditions, the chemical is stable for at least 36 months.[1]
Solutions:
-
Short-term storage: Once dissolved, store MMAF solutions at -20°C. It is recommended to use the solution within one month to prevent loss of potency.[1]
-
Freeze-thaw cycles: Aliquot solutions into single-use volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.[1]
-
Light sensitivity: Protect solutions from direct light, as exposure may lead to degradation.
Quantitative Stability Data
While comprehensive stability data under various conditions are not extensively published, one study on the stability of MMAF in rat plasma provides some insights:
| Stability Condition | Description | Result |
| Short-term Stability | MMAF in rat plasma at room temperature. | Stable |
| Long-term Stability | MMAF in rat plasma stored at -80°C. | Stable |
| Freeze-Thaw Stability | MMAF in rat plasma after multiple freeze-thaw cycles. | Stable |
| Post-preparative Stability | MMAF in processed samples awaiting analysis. | Stable |
Data summarized from a study on MMAF in rat plasma. Specific time points and concentration changes were not detailed in the available abstract.[3]
Note: The compound is noted to be unstable in solutions, and freshly prepared solutions are recommended for optimal results.[2]
Solubility and Solution Preparation
MMAF exhibits solubility in various common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 87 | 118.85 |
| Water | 87 | 118.85 |
| Ethanol | 87 | 118.85 |
Solubility data from supplier information.[1]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
Materials:
-
Lyophilized MMAF
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Equilibrate the vial of lyophilized MMAF to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of MMAF powder in a chemical fume hood.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (MMAF Molecular Weight: 731.98 g/mol ).
-
Volume (µL) = (Mass of MMAF (mg) / 731.98 g/mol ) * 100,000
-
-
Add the calculated volume of DMSO to the vial of MMAF.
-
Gently vortex or sonicate the vial until the MMAF is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., MTT or XTT Assay)
This protocol provides a general workflow for assessing the cytotoxic effects of MMAF on cancer cell lines.
Workflow Diagram:
Caption: Workflow for an in vitro cytotoxicity assay with MMAF.
Detailed Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
MMAF Preparation: Prepare a stock solution of MMAF in DMSO as described above. On the day of the experiment, perform serial dilutions of the MMAF stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of MMAF. Include appropriate controls (vehicle control with DMSO, and untreated cells).
-
Incubation: Incubate the plate for a period of 72 to 96 hours.
-
Viability Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. After incubation, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
For XTT assay: Add the XTT reagent to each well and incubate for 2-4 hours.
-
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the cell viability against the logarithm of the MMAF concentration and fitting the data to a dose-response curve.
In Vivo Administration in a Mouse Xenograft Model
This protocol outlines a general procedure for the administration of MMAF to mice bearing subcutaneous tumors.
Workflow Diagram:
Caption: Workflow for an in vivo study with MMAF in a mouse model.
Detailed Methodology:
-
Tumor Implantation: Implant cancer cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Group Formation: Randomize the mice into different treatment groups (e.g., vehicle control, different doses of MMAF).
-
MMAF Formulation: Prepare the MMAF solution for injection. A common formulation involves dissolving MMAF in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.[4] For example, a 5 mg/mL solution can be prepared by dissolving MMAF in DMSO (5%), PEG300 (40%), Tween 80 (5%), and ddH₂O (50%).[4] Another option is a suspension in a solution of carboxymethylcellulose-sodium (CMC-Na).[4]
-
Administration: Administer the MMAF formulation to the mice via the desired route (e.g., intraperitoneal (i.p.) or intravenous (i.v.) injection). The maximum tolerated dose (MTD) in mice for free MMAF has been reported to be greater than 16 mg/kg.[2]
-
Monitoring: Monitor the tumor volume (using calipers) and the body weight of the mice regularly. Observe the animals for any signs of toxicity.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis. Compare the tumor growth inhibition between the different treatment groups.
Mechanism of Action: Tubulin Polymerization Inhibition
MMAF exerts its cytotoxic effects by disrupting microtubule dynamics within the cell.
Signaling Pathway Diagram:
Caption: MMAF's mechanism of action: inhibition of tubulin polymerization.
MMAF binds to tubulin, the fundamental protein component of microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics has profound effects on cellular processes, particularly mitosis. The mitotic spindle, which is composed of microtubules, cannot form correctly, leading to an arrest of the cell cycle at the G2/M phase. This prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by MMAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) is a potent antimitotic agent that has shown significant promise as a cytotoxic payload in antibody-drug conjugates (ADCs) for cancer therapy.[1][2] As a synthetic analog of the natural product dolastatin 10, MMAF functions by inhibiting tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequently triggers programmed cell death, or apoptosis.
Flow cytometry is a powerful and widely used technique for the rapid, quantitative analysis of apoptosis at the single-cell level. By utilizing fluorescent probes that detect specific apoptotic events, researchers can accurately assess the efficacy of cytotoxic agents like MMAF. This document provides detailed application notes and protocols for the analysis of MMAF-induced apoptosis using flow cytometry, with a focus on Annexin V and Propidium Iodide (PI) staining.
Principle of Apoptosis Detection by Flow Cytometry
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.
By co-staining with fluorescently labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, non-apoptotic cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
MMAF-Induced Apoptosis: Signaling Pathway
MMAF exerts its cytotoxic effects by disrupting microtubule dynamics. This triggers a cascade of signaling events that culminate in apoptosis, primarily through the intrinsic (mitochondrial) pathway.
References
Tracking MMAF-ADC Distribution In Vivo: Application Notes and Protocols for Researchers
For Immediate Release
Researchers, scientists, and professionals in drug development now have access to detailed application notes and protocols for tracking the in vivo distribution of Monomethyl Auristatin F Antibody-Drug Conjugates (MMAF-ADCs) using advanced imaging techniques. These guidelines provide comprehensive methodologies for fluorescence and nuclear imaging, offering critical insights into ADC biodistribution, tumor targeting, and pharmacokinetic properties, which are essential for accelerating the development of next-generation cancer therapeutics.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity. MMAF is a highly potent anti-mitotic agent used as a payload in several ADCs. Understanding the whole-body distribution and tumor penetration of MMAF-ADCs is paramount for optimizing their efficacy and safety profiles. This document outlines detailed protocols for in vivo imaging techniques, including Fluorescence Molecular Tomography (FMT) and Positron Emission Tomography (PET), to visualize and quantify the distribution of MMAF-ADCs in preclinical models.
I. Fluorescence Molecular Tomography (FMT) for In Vivo Imaging of a Fluorescently Labeled MMAF-ADC
Fluorescence molecular tomography (FMT) is a powerful non-invasive imaging technique that enables the three-dimensional visualization and quantification of fluorescently labeled molecules in vivo. This method is particularly useful for longitudinal studies in the same animal, reducing biological variability and improving statistical power.
Experimental Protocol: In Vivo Imaging of an Anti-5T4-MMAF-ADC
This protocol describes the in vivo tracking of an anti-5T4 antibody-drug conjugate with an MMAF payload (5T4-ADC), targeting the 5T4 oncofetal antigen. The ADC is labeled with a near-infrared (NIR) fluorophore for detection.
1. Materials and Reagents:
-
Anti-5T4-MMAF-ADC
-
Near-Infrared (NIR) Fluorophore with NHS ester chemistry (e.g., VivoTag 680XL)
-
Phosphate-Buffered Saline (PBS)
-
Size Exclusion Chromatography (SEC-HPLC) system
-
Female athymic nude mice
-
H1975 human non-small cell lung cancer cells
-
Matrigel
-
Anesthesia (e.g., isoflurane)
-
FMT imaging system
2. Conjugation of 5T4-ADC with NIR Fluorophore:
-
Prepare the 5T4-ADC in a suitable buffer (e.g., PBS, pH 8.0-8.5).
-
Dissolve the NHS ester of the NIR fluorophore in DMSO.
-
Add the dissolved fluorophore to the ADC solution at a specific molar ratio to achieve the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the labeled ADC using a desalting column or SEC-HPLC to remove unconjugated fluorophore.
-
Characterize the final product to determine the dye-to-antibody ratio (DAR) and confirm the integrity of the conjugate.
3. Animal Model:
-
Culture H1975 cells in appropriate media until they reach the desired confluence.
-
Harvest the cells and resuspend them in a mixture of PBS and Matrigel.
-
Subcutaneously implant the H1975 cells into the flank of female athymic nude mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) before initiating the imaging study.
4. In Vivo FMT Imaging:
-
Administer the fluorescently labeled 5T4-ADC to the tumor-bearing mice via intravenous (IV) injection.
-
Anesthetize the mice at specified time points post-injection (e.g., 5 minutes, 6, 24, 48, 96, and 240 hours).[1]
-
Place the anesthetized mouse in the FMT imaging chamber.
-
Acquire whole-body (torso) 3D tomographic data.
-
After the final imaging time point, euthanize the mice and excise organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, brain) for ex vivo imaging to confirm in vivo findings.[1]
5. Data Analysis:
-
Reconstruct the 3D fluorescence data using the imaging system's software.
-
Draw 3D regions of interest (ROIs) around the tumor and other organs.[1]
-
Quantify the fluorescence signal in each ROI to determine the amount of ADC accumulated.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. The total signal from the whole body at 5 minutes post-injection is typically used as the 100% injected dose reference.[1]
Quantitative Biodistribution Data
The following table summarizes the ex vivo biodistribution of the fluorescently labeled anti-5T4-ADC in various organs of H1975 tumor-bearing mice.
| Organ | % Injected Dose per Gram (%ID/g) |
| Brain | < 1.6 |
| Spleen | < 1.6 |
| Lungs | < 1.6 |
| Kidneys | < 1.6 |
Note: Data represents minimal accumulation in these tissues as reported in the study. Higher concentrations were found in the tumor and liver.[1]
Experimental Workflow for FMT Imaging of MMAF-ADC
II. Positron Emission Tomography (PET) for In Vivo Imaging of a Radiolabeled MMAF-ADC
Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that provides quantitative information on the biodistribution of radiolabeled molecules. Zirconium-89 (⁸⁹Zr) is a commonly used radionuclide for labeling antibodies and ADCs due to its relatively long half-life, which matches the typical pharmacokinetic profile of these large molecules.
Experimental Protocol: In Vivo PET Imaging of a ⁸⁹Zr-Labeled MMAF-ADC
This protocol provides a general framework for the PET imaging of an MMAF-ADC labeled with ⁸⁹Zr.
1. Materials and Reagents:
-
MMAF-ADC
-
Bifunctional chelator (e.g., Desferrioxamine-p-isothiocyanatobenzyl, DFO-NCS)
-
⁸⁹Zr-oxalate
-
PD-10 desalting columns
-
Instant thin-layer chromatography (iTLC) system
-
Animal model with appropriate tumor xenografts
-
PET/CT scanner
2. Radiolabeling of MMAF-ADC with ⁸⁹Zr:
-
Conjugate the MMAF-ADC with the DFO chelator according to established protocols. This typically involves reacting the isothiocyanate group of the DFO with the amine groups on the antibody.
-
Purify the DFO-conjugated ADC using size exclusion chromatography.
-
Buffer the ⁸⁹Zr-oxalate solution to the appropriate pH (typically 7.0-7.5).
-
Add the ⁸⁹Zr solution to the DFO-conjugated ADC.
-
Incubate the reaction mixture at room temperature or 37°C for 1 hour.
-
Purify the radiolabeled ⁸⁹Zr-MMAF-ADC using a PD-10 desalting column to remove unincorporated ⁸⁹Zr.
-
Determine the radiochemical purity of the final product using iTLC.
3. Animal Model:
-
Develop a tumor xenograft model in immunocompromised mice using a cell line that expresses the target antigen for the specific MMAF-ADC being studied.
4. In Vivo PET/CT Imaging:
-
Administer a known amount of the ⁸⁹Zr-MMAF-ADC to the tumor-bearing mice via IV injection.
-
At desired time points post-injection (e.g., 24, 48, 72, and 144 hours), anesthetize the mice.
-
Perform a CT scan for anatomical reference, followed by a PET scan to acquire the emission data.
-
After the final imaging session, euthanize the animals and collect organs of interest for biodistribution analysis via gamma counting.
5. Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images for anatomical localization of the radioactive signal.
-
Draw ROIs on the images corresponding to the tumor and major organs.
-
Quantify the radioactivity in each ROI and express it as %ID/g.
-
For ex vivo biodistribution, weigh the collected tissues and measure their radioactivity using a gamma counter. Calculate the %ID/g for each tissue.
Illustrative Signaling Pathway
The following diagram illustrates the general mechanism of action of an MMAF-ADC, from binding to the target cell to the induction of apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cell Viability in MMAF Control Experiments
Welcome to the technical support center for troubleshooting low cell viability in Monomethyl auristatin F (MMAF) control experiments. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during in vitro assays involving MMAF.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to unexpectedly low cell viability in your MMAF control experiments.
Q1: What is the expected potency of free MMAF in a cytotoxicity assay?
A1: The cytotoxic potency of free MMAF can vary significantly depending on the cell line. Generally, MMAF is a highly potent tubulin inhibitor with IC50 values typically in the low nanomolar range.[1][2][3][4] It is important to establish a baseline IC50 for your specific cell line. Below is a table summarizing reported IC50 values for MMAF and the related auristatin derivative, MMAE, in various cancer cell lines.
Q2: My untreated control wells are showing low viability. What could be the cause?
A2: Low viability in untreated control wells points to a general issue with cell health or the assay setup itself. Here are several potential causes and solutions:
-
Cell Culture Conditions: Inconsistent cell density, passage number, or depleted media can all negatively impact cell health.[5] Ensure you are using a standardized protocol for cell culture and passaging.
-
Contamination: Mycoplasma contamination is a common and often undetected issue that can significantly affect cell viability.[5] Regularly test your cell lines for mycoplasma. Bacterial or fungal contamination is usually more obvious but should also be ruled out.
-
Reagent Quality: Ensure your cell culture media, serum, and other reagents are not expired and have been stored correctly.
-
Assay Reagent Toxicity: Some viability assay reagents, like MTT or resazurin, can be toxic to cells, especially with prolonged exposure.[6] Consider using a less toxic assay, such as an ATP-based assay, which is generally faster and less prone to artifacts.[6]
Q3: I'm observing high variability between my replicate wells. How can I reduce this?
A3: High variability can obscure real experimental effects. Here are some common causes and how to address them:
-
Pipetting Errors: Inconsistent pipetting is a major source of variability.[7][8] Use calibrated pipettes and ensure proper technique. For 96-well plates, consider using a multi-channel pipette for consistency.
-
Uneven Cell Seeding: A non-uniform cell suspension will lead to different numbers of cells in each well. Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.
-
Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or media.
-
Inconsistent Incubation: Ensure even temperature and CO2 distribution in your incubator. Shaking the plate gently after adding reagents can help ensure even distribution.[7]
Q4: The antibody-only control is showing significant cytotoxicity. What does this mean?
A4: An antibody-only control should ideally have minimal impact on cell viability. If you observe toxicity, consider the following:
-
Antibody Aggregation: Aggregates of the antibody can sometimes induce non-specific cytotoxic effects. Ensure your antibody is properly filtered and stored.
-
Fc-mediated Effector Functions: Depending on the antibody isotype and the cell line, the antibody might be inducing antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC), although this is less common in standard in vitro cultures without the addition of effector cells or complement.
-
Contamination in the Antibody Preparation: The antibody solution itself could be contaminated. Ensure sterility of your antibody stocks.
-
On-target, Payload-independent Toxicity: In some cases, binding of the antibody to its target can induce signaling pathways that lead to cell death, independent of the cytotoxic payload. This is a real biological effect that needs to be considered in the interpretation of your ADC results.
Q5: My MMAF-conjugated antibody (ADC) is not showing the expected potency, while the free MMAF control is working. What could be the issue?
A5: This scenario suggests a problem with the ADC itself or its processing by the cells.
-
Inefficient Internalization: The target antigen may not be internalizing efficiently upon antibody binding, preventing the ADC from reaching the lysosomes where MMAF is cleaved from the linker.
-
Linker Instability or Inefficient Cleavage: The linker connecting MMAF to the antibody may not be efficiently cleaved by lysosomal enzymes (e.g., Cathepsin B for a valine-citrulline linker).[9] Conversely, if the linker is unstable in the culture medium, it could prematurely release MMAF, leading to off-target toxicity.[10]
-
Low Target Antigen Expression: The target cell line may not express sufficient levels of the target antigen on its surface for effective ADC binding and internalization.
-
Incorrect Drug-to-Antibody Ratio (DAR): An ADC with a low DAR will deliver less MMAF per antibody and may have lower potency.
Quantitative Data Summary
Table 1: Reported IC50 Values for MMAF and MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | Payload | IC50 (nM) |
| BxPC-3 | Pancreatic | MMAE | 0.97 |
| PSN-1 | Pancreatic | MMAE | 0.99 |
| Capan-1 | Pancreatic | MMAE | 1.10 |
| Panc-1 | Pancreatic | MMAE | 1.16 |
| Karpas 299 | Anaplastic Large Cell Lymphoma | MMAF | Potently cytotoxic (specific value not provided) |
| Karpas-35R | Anaplastic Large Cell Lymphoma | MMAF | > 5,000 ng/mL (CD30 negative) |
Note: This table provides examples and the actual IC50 will vary depending on the specific experimental conditions.[1][2]
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay for MMAF
This protocol outlines a standard method for determining the cytotoxicity of free MMAF using a tetrazolium-based (e.g., MTT) or ATP-based cell viability assay.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of MMAF in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of MMAF in cell culture medium to achieve the desired final concentrations. A typical concentration range to start with could be 0.01 nM to 100 nM.
-
Add the diluted MMAF to the appropriate wells. Include vehicle-only controls (e.g., medium with the highest concentration of DMSO used).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator. The longer incubation time is recommended for tubulin inhibitors like MMAF, which induce cell cycle arrest and delayed cell death.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., SDS-HCl) and incubate overnight.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For ATP-based Assay:
-
Equilibrate the plate to room temperature.
-
Add the ATP-releasing reagent to each well.
-
Measure luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all wells.
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the MMAF concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: MMAF mechanism of action leading to apoptosis.
Experimental Workflow
Caption: Workflow for troubleshooting low cell viability.
Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
MMAF-Linker Conjugate Stability Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the plasma stability of Monomethyl Auristatin F (MMAF)-linker conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of MMAF-linker conjugate instability in plasma?
A1: The instability of MMAF-linker conjugates in plasma leading to premature drug release is primarily attributed to the susceptibility of the linker to chemical or enzymatic degradation. For commonly used maleimide-based linkers, a key mechanism of drug loss is a retro-Michael reaction, which can occur in the presence of nucleophiles like albumin in plasma.[1][] This reaction results in the deconjugation of the linker-drug from the antibody. The choice of linker chemistry is a critical determinant of an ADC's stability.[3][4]
Q2: How does the choice of linker impact the stability of an MMAF-conjugate?
A2: The linker technology plays a pivotal role in the plasma stability and overall therapeutic index of an antibody-drug conjugate (ADC).[3] Linkers must be stable enough to prevent premature payload release in systemic circulation while allowing for efficient drug release at the tumor site.[1][5] For instance, linkers with amide bond-based technologies have demonstrated longer half-lives in circulation (around 7 days) compared to earlier generation linkers (1-2 days).[1] Non-cleavable linkers, such as maleimidocaproyl (mc), can offer enhanced stability, but the resulting drug-linker adduct released after antibody degradation may have altered activity.[3][6]
Q3: What is a retro-Michael reaction and how does it affect maleimide-based linkers?
A3: The retro-Michael reaction is a chemical process that leads to the cleavage of the bond formed between a thiol (from a cysteine residue on the antibody) and a maleimide group on the linker.[1] This reaction is a significant pathway for the premature release of the drug-linker from the antibody in plasma.[] The released drug-maleimide derivative can then potentially bind to other proteins in the plasma, such as serum albumin.[1]
Troubleshooting Guide
Problem: My MMAF-linker conjugate is showing significant loss of payload in a plasma stability assay.
Possible Cause 1: Linker Instability
-
Troubleshooting Step 1: Evaluate Linker Chemistry. If using a maleimide-based linker, consider the possibility of a retro-Michael reaction leading to drug deconjugation.[1][]
-
Troubleshooting Step 2: Consider Alternative Linker Technologies. To enhance stability, explore the use of linkers designed to be more resistant to plasma degradation. For example, replacing a maleimidocaproyl (mc) linker with a bromoacetamidecaproyl (bac) linker has been shown to increase plasma stability by forming a more stable thioether bond.[1] Non-cleavable linkers can also provide greater stability in circulation.[3]
Possible Cause 2: Assay-Related Issues
-
Troubleshooting Step 1: Verify Assay Protocol. Ensure that the plasma stability assay is being performed correctly, with appropriate controls and time points. Refer to the detailed experimental protocol below.
-
Troubleshooting Step 2: Check Reagent Quality. Use high-quality plasma from the desired species and ensure that all other reagents are within their expiration dates and stored under the recommended conditions.[7]
-
Troubleshooting Step 3: Confirm Analytical Method Accuracy. The liquid chromatography-mass spectrometry (LC-MS) method used for analysis should be validated for its ability to accurately quantify both the intact ADC and the released MMAF payload.[8][9]
Quantitative Data Summary
Table 1: Comparison of Linker Technologies on Intratumoral Drug Exposure
| Linker Technology | Relative Intratumoral Drug Exposure (over 7 days) | Reference |
| Maleimidocaproyl (mc) | Baseline | [1] |
| Bromoacetamidecaproyl (bac) | 25% higher than mc | [1] |
Key Experimental Protocols
Protocol: In Vitro Plasma Stability Assay for MMAF-Linker Conjugates
This protocol outlines a general procedure for assessing the stability of an MMAF-linker conjugate in plasma.
Materials:
-
MMAF-linker conjugate of interest
-
Human, mouse, rat, or cynomolgus monkey plasma (stored at -80°C)[7][10]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quench solution (e.g., methanol containing internal standards)[10]
-
Centrifuge capable of 3220 x g at 4°C[10]
Procedure:
-
Thaw the plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Spike the MMAF-linker conjugate into the plasma to a final concentration (e.g., 250 nM).[10]
-
Aliquot the spiked plasma into separate tubes for each time point (e.g., 0, 3, 6, 24, 48, 72, 96, 120, 144, and 168 hours).[10]
-
Incubate the samples at 37°C for the duration of the time course.[10]
-
At each designated time point, stop the reaction by adding cold quench solution to precipitate the plasma proteins.[10]
-
Vortex the samples and centrifuge to pellet the precipitated protein.[10]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) and/or the concentration of released MMAF.[7][9]
Visualizations
Caption: Troubleshooting workflow for unstable MMAF-conjugates.
Caption: Workflow for in vitro plasma stability assessment.
Caption: Retro-Michael reaction leading to payload loss.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. 4.6. Stability Assays of the ADC in Plasma [bio-protocol.org]
Technical Support Center: Addressing Solubility Issues with Monomethyl auristatin F (MMAF) in Aqueous Buffers
This technical support guide provides researchers, scientists, and drug development professionals with essential information for effectively working with Monomethyl auristatin F (MMAF), a potent microtubule inhibitor frequently used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3][4][5] Due to its hydrophobic nature, MMAF is sparingly soluble in aqueous buffers, which can present challenges during experimental setup.[6] This resource offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure successful preparation and use of MMAF solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of MMAF? A1: MMAF is a hydrophobic compound and exhibits poor solubility in aqueous solutions.[6] It is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[6] For most experimental applications, a stock solution is first prepared in an organic solvent and then diluted into the desired aqueous buffer.[6]
Q2: In which organic solvents can I dissolve MMAF? A2: MMAF is readily soluble in DMSO, with concentrations of 10 mM to over 100 mg/mL being reported.[4] It is also soluble in ethanol and DMF at lower concentrations.[6] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[1]
Q3: What is the recommended storage condition for MMAF powder and stock solutions? A3: MMAF powder should be stored at -20°C for long-term stability (up to 3 years).[7] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][7] For short-term storage, solutions can be kept at -20°C for up to one month.[1][8] It is not recommended to store aqueous solutions for more than a day.[6]
Q4: Why is my MMAF precipitating when I add it to my aqueous buffer? A4: Precipitation upon addition to an aqueous buffer is a common issue due to MMAF's low aqueous solubility.[6] This often occurs if the final concentration of the organic solvent (like DMSO) is too low to maintain solubility or if the MMAF concentration in the final aqueous solution is too high. The recommended final concentration of MMAF in a DMSO:PBS (1:6) solution is approximately 0.14 mg/mL.[6]
Q5: Can I heat or sonicate my MMAF solution to improve solubility? A5: Yes, gentle warming (e.g., to 37°C for 10 minutes) and/or sonication can be used to aid in the dissolution of MMAF, particularly if precipitation occurs during preparation.[8][9][10]
Troubleshooting Guide
Issue 1: My MMAF powder is not dissolving in the organic solvent.
-
Question: I am trying to make a stock solution in DMSO, but the MMAF is not fully dissolving. What should I do?
-
Answer:
-
Verify Solvent Quality: Ensure you are using fresh, high-purity, anhydrous DMSO. Moisture can significantly hinder solubility.[1]
-
Increase Mechanical Agitation: Vortex the solution vigorously.
-
Apply Gentle Heat/Sonication: Warm the tube at 37°C for 10-15 minutes or place it in an ultrasonic bath for a short period.[8][9] This often helps break up small aggregates and facilitate dissolution.
-
Check Concentration: While MMAF is highly soluble in DMSO, ensure you are not exceeding its maximum solubility, which has been reported to be as high as 100 mg/mL.[1]
-
Issue 2: The solution turned cloudy or formed a precipitate after adding the MMAF stock to my aqueous buffer (e.g., PBS).
-
Question: My MMAF/DMSO stock was clear, but upon diluting it into PBS pH 7.2, the solution became cloudy. How can I fix this?
-
Answer:
-
Reduce Final MMAF Concentration: The most likely cause is that the final concentration of MMAF in the aqueous buffer is too high. Try preparing a more dilute solution. The solubility of MMAF in a 1:6 DMSO:PBS solution is approximately 0.14 mg/mL.[6]
-
Increase Co-solvent Percentage: The percentage of the organic solvent in the final solution may be too low. While ideal for biological assays, sometimes a slightly higher percentage of DMSO is needed to maintain solubility. However, always consider the tolerance of your experimental system (e.g., cells, proteins) to the organic solvent.
-
Order of Addition: Always add the MMAF stock solution to the aqueous buffer, not the other way around. Add it dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
pH Adjustment: While less common for MMAF itself, the pH of the buffer can affect the solubility of some drug-linker constructs. Ensure your PBS is at the correct pH.
-
Issue 3: I observe a decrease in the potency of my MMAF over time in my experiments.
-
Question: My experiments are showing inconsistent results, and I suspect my MMAF solution is degrading. What could be the cause?
-
Answer:
-
Improper Storage: MMAF is unstable in solution over long periods.[11] Aqueous working solutions should be prepared fresh for each experiment.[10] DMSO stock solutions should be stored in aliquots at -80°C to avoid freeze-thaw cycles.[1][7]
-
Light Exposure: Protect MMAF solutions from direct sunlight.[11]
-
Hydrolysis: In aqueous solutions, the drug-linker, if applicable, or the MMAF molecule itself could be susceptible to hydrolysis. Always use freshly prepared dilutions.
-
Quantitative Data Summary
The solubility of this compound (MMAF) varies significantly depending on the solvent. The following table summarizes solubility data from various sources.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | ≥ 20 - 100 | ≥ 27.32 - 136.61 | [6][7] |
| Ethanol | ~2 - 51.0 | ~2.73 - 69.67 | [6][12] |
| Dimethylformamide (DMF) | ~10.0 | ~13.66 | [6][12] |
| Water | ≥ 2.62 (with warming/ultrasonic) | ≥ 3.58 | [9] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 | ~0.19 | [6][12] |
Note: Solubility can be affected by factors such as temperature, purity, and the presence of moisture. The provided data should be used as a reference.
Experimental Protocols
Protocol: Preparation of an MMAF Working Solution in Aqueous Buffer
This protocol describes the standard two-step method for preparing a working solution of MMAF for use in cell-based assays or other experiments requiring an aqueous environment.
Materials:
-
This compound (MMAF) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO: a. Allow the MMAF powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of MMAF powder in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). d. Vortex the solution thoroughly until the MMAF is completely dissolved. If necessary, use a brief sonication or warm the solution at 37°C for 10 minutes to facilitate dissolution.[8][9] e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
-
Prepare the Final Working Solution by Dilution: a. On the day of the experiment, thaw one aliquot of the MMAF/DMSO stock solution. b. Determine the final desired concentration of MMAF in your aqueous buffer. c. Add the required volume of the aqueous buffer to a new sterile tube. d. While gently vortexing the aqueous buffer, add the required volume of the MMAF/DMSO stock solution dropwise. This ensures rapid dispersion and minimizes the risk of precipitation. e. Vortex the final working solution gently to ensure homogeneity. f. Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous dilutions.[6]
Visualizations
Caption: Troubleshooting workflow for MMAF solubility issues.
Caption: Experimental workflow for preparing an MMAF solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. MMAF, 745017-94-1 | BroadPharm [broadpharm.com]
- 4. MMAF (GMP) - Immunomart [immunomart.org]
- 5. medkoo.com [medkoo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medkoo.com [medkoo.com]
Technical Support Center: Overcoming Resistance to MMAF-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during experiments with Monomethyl Auristatin F (MMAF)-based therapies.
Frequently Asked Questions (FAQs)
Q1: What is MMAF and how does it work as an anti-cancer agent?
This compound (MMAF) is a potent synthetic antineoplastic agent that functions as a microtubule inhibitor.[1][2][] It disrupts cell division by blocking the polymerization of tubulin, a critical component of the cytoskeleton involved in forming the mitotic spindle.[1][][4] Due to its high cytotoxicity, MMAF is not administered as a standalone drug but is instead attached as a payload to a monoclonal antibody (mAb) to form an antibody-drug conjugate (ADC).[][] This ADC selectively targets and binds to specific antigens on the surface of cancer cells, leading to its internalization.[][6] Once inside the cell, the linker connecting MMAF to the antibody is cleaved, releasing the potent cytotoxic payload and inducing cell death.[][]
Q2: What are the known mechanisms of resistance to MMAF-based ADCs?
Resistance to MMAF-based ADCs is a multifaceted issue that can arise from various alterations within the cancer cell. The primary mechanisms include:
-
Altered Antigen Expression: A reduction or complete loss of the target antigen on the cancer cell surface prevents the ADC from binding and being internalized.[7][8]
-
Impaired ADC Internalization and Trafficking: Even with adequate antigen binding, defects in the endocytosis process or the subsequent trafficking of the ADC-antigen complex to the lysosome can prevent the release of MMAF.[8][9]
-
Inefficient Payload Release: The linker connecting MMAF to the antibody may not be efficiently cleaved within the lysosome, preventing the activation of the cytotoxic payload.[8]
-
Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as pumps to actively remove MMAF from the cell before it can reach its target, tubulin.[10]
-
Alterations in the Microtubule Target: While less common, mutations in tubulin itself could potentially reduce the binding affinity of MMAF.
-
Dysregulation of Apoptotic Pathways: Changes in downstream signaling pathways that control programmed cell death can make cells less sensitive to the cytotoxic effects of MMAF.[7]
Q3: What is the "bystander effect" and is it relevant for MMAF-based ADCs?
The "bystander effect" refers to the ability of a cytotoxic payload, once released from a targeted cancer cell, to diffuse into and kill neighboring cancer cells that may not express the target antigen.[6] This is particularly important in tumors with heterogeneous antigen expression.[8][11] MMAF, due to its charged C-terminal phenylalanine, has reduced membrane permeability compared to its counterpart, MMAE.[][4] This property generally results in a less pronounced bystander effect for MMAF-based ADCs. However, this reduced permeability can also be advantageous as it can help to avoid the efflux of the drug by pumps like P-gp.[]
Troubleshooting Guides
Problem 1: Decreased or no cytotoxic effect of the MMAF-ADC in our cancer cell line.
This is a common issue that can stem from multiple points in the ADC's mechanism of action. Follow these troubleshooting steps to identify the potential cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for loss of MMAF-ADC cytotoxicity.
Experimental Protocols
-
Step 1: Verify Target Antigen Expression
-
Methodology:
-
Flow Cytometry:
-
Harvest sensitive (control) and suspected resistant cells.
-
Incubate cells with a fluorescently labeled primary antibody targeting the antigen of interest.
-
Analyze the fluorescence intensity using a flow cytometer to quantify the surface expression of the antigen.
-
-
Western Blot:
-
Prepare whole-cell lysates from both sensitive and resistant cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target antigen, followed by a secondary HRP-conjugated antibody.
-
Visualize protein bands using a chemiluminescence detection system.
-
-
-
Expected Outcome & Interpretation:
-
A significant decrease or absence of the target antigen in the resistant cell line compared to the sensitive line suggests that antigen loss is the primary mechanism of resistance.
-
-
-
Step 2: Assess ADC Binding and Internalization
-
Methodology (Confocal Microscopy):
-
Seed sensitive and resistant cells on glass coverslips.
-
Incubate the cells with a fluorescently labeled MMAF-ADC.
-
At various time points (e.g., 0, 1, 4, 24 hours), wash, fix, and permeabilize the cells.
-
Stain for lysosomes using a lysosomal marker (e.g., LysoTracker).
-
Image the cells using a confocal microscope to visualize the localization of the ADC.
-
-
Expected Outcome & Interpretation:
-
In sensitive cells, the fluorescent ADC should be visible on the cell surface at early time points and co-localize with lysosomes at later time points.
-
If the ADC remains on the cell surface of resistant cells and does not co-localize with lysosomes, this indicates a defect in internalization or trafficking.
-
-
Problem 2: My MMAF-ADC shows initial efficacy, but the cancer cells develop resistance over time.
This scenario points towards acquired resistance. The following guide will help you characterize the resistant cell line and explore potential mechanisms.
Acquired Resistance Investigation Workflow
Caption: Workflow for investigating acquired MMAF-ADC resistance.
Experimental Protocols
-
Step 1: Develop a Resistant Cell Line
-
Methodology (Dose Escalation):
-
Culture the parental cancer cell line in the presence of the MMAF-ADC at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of the MMAF-ADC in a stepwise manner.
-
Continue this process until the cells can tolerate a concentration of the ADC that is significantly higher (e.g., 10-fold or more) than the IC50 of the parental cell line.
-
Periodically perform cell viability assays to confirm the shift in IC50.
-
-
-
Step 2: Perform Comparative Genomic/Proteomic Analysis
-
Methodology:
-
RNA Sequencing (RNA-Seq): Extract RNA from both the parental (sensitive) and the newly developed resistant cell lines. Perform RNA-Seq to identify differentially expressed genes. Look for upregulation of genes encoding ABC transporters (e.g., ABCB1, ABCC1) or downregulation of the target antigen gene.
-
Proteomics (Mass Spectrometry): Analyze protein lysates from both cell lines using mass spectrometry to identify changes in protein expression levels that may not be apparent at the transcript level.
-
-
-
Step 3: Validate Potential Resistance Drivers
-
Methodology (Functional Assays):
-
Efflux Pump Inhibition: If ABC transporters are upregulated, treat the resistant cells with a known inhibitor of that transporter (e.g., verapamil for P-gp/ABCB1) in combination with the MMAF-ADC. A restoration of sensitivity to the ADC would confirm the role of the efflux pump.
-
Gene Knockdown/Overexpression: Use siRNA or CRISPR-Cas9 to knockdown the expression of an upregulated gene of interest in the resistant cells. Conversely, overexpress a downregulated gene in the resistant cells. Assess whether these genetic manipulations alter the sensitivity to the MMAF-ADC.
-
-
Data Summary
Table 1: Example IC50 Values for MMAF-ADC in Sensitive and Resistant Cell Lines
| Cell Line | Target Antigen | MMAF-ADC IC50 (nM) | Fold Resistance |
| Parental Cell Line | Antigen X | 5 | - |
| Resistant Sub-line 1 | Antigen X (low expression) | 150 | 30 |
| Resistant Sub-line 2 | Antigen X (high ABCB1) | 250 | 50 |
Signaling Pathways
MMAF-ADC Mechanism of Action and Resistance
Caption: MMAF-ADC mechanism of action and points of potential resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to Monoclonal Antibodies (mAbs) in Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
Optimizing linker chemistry for efficient MMAF release in the tumor microenvironment
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing linker chemistry for monomethyl auristatin F (MMAF) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is MMAF and why is its linker chemistry critical for ADC efficacy?
This compound (MMAF) is a potent synthetic antimitotic agent that inhibits cell division by blocking tubulin polymerization.[1][2][3] Unlike its counterpart MMAE, MMAF has a charged C-terminal phenylalanine residue which makes it less permeable to cell membranes.[4][5][6] This property reduces the "bystander effect" but necessitates efficient internalization and intracellular release from an ADC to exert its cytotoxic effect. The linker connecting the antibody to MMAF is therefore a critical component, governing the ADC's stability in circulation, its drug-release mechanism, and ultimately its therapeutic window.[7][8]
Q2: What are the primary types of linkers used for MMAF and how do they work?
There are two main classes of linkers used for MMAF:
-
Cleavable Linkers: These are designed to be stable in systemic circulation and release the payload upon entering the tumor cell. The most common type is the valine-citrulline (VC) dipeptide linker, often used with a p-aminobenzyl carbamate (PABC) self-immolative spacer.[][] This linker is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[][11][12]
-
Non-cleavable Linkers: These linkers, such as maleimidocaproyl (MC), create a stable bond between the antibody and MMAF. The payload is released only after the entire antibody is degraded within the lysosome of the target cell.[4] This process results in the release of an amino acid-linker-MMAF adduct.[4] Non-cleavable linkers can offer improved stability and a wider therapeutic window in some contexts.[4]
Q3: How do I choose between a cleavable and a non-cleavable linker for my MMAF-ADC?
The choice depends on the target antigen, tumor type, and desired mechanism of action.
-
Choose a cleavable (e.g., Val-Cit) linker if:
-
High potency is the primary goal.
-
The target antigen expression is heterogeneous, and a localized bystander effect from a more permeable payload could be beneficial (though MMAF's bystander effect is inherently low).[5]
-
Rapid release of the payload after internalization is required.
-
-
Choose a non-cleavable (e.g., MC) linker if:
-
Maximizing tolerability and minimizing off-target toxicity is the priority. Studies have shown that non-cleavable MMAF ADCs can be tolerated at significantly higher doses than their cleavable counterparts.[4]
-
The payload is tolerant of being substituted with an amino acid upon release, as the final catabolite will include the linker and a cysteine residue from the antibody.[4]
-
Systemic stability is a major concern.
-
Troubleshooting Guide
Issue 1: My MMAF-ADC shows high systemic toxicity in in vivo mouse models.
-
Potential Cause 1: Premature Linker Cleavage. The linker may be unstable in plasma, leading to the release of free MMAF into circulation.[13] The classic maleimide-based conjugation can be susceptible to a retro-Michael reaction, leading to drug detachment.[14]
-
Troubleshooting Steps:
-
Conduct a Plasma Stability Assay: Incubate the ADC in mouse and human plasma and measure the amount of free MMAF released over time using LC-MS.
-
Evaluate Linker Chemistry: The Val-Cit linker is known to be susceptible to cleavage by rodent carboxylesterase 1C, which is not present in human or monkey plasma.[14][15] This can cause poor stability in murine models that may not be representative of human outcomes.[14] Consider using a more stable linker, such as a non-cleavable one or a novel cleavable linker designed for enhanced stability (e.g., EVCit).[16]
-
Optimize Conjugation Chemistry: Investigate alternative conjugation methods to improve the stability of the maleimide-thiol bond or use site-specific conjugation technologies.[17]
-
Issue 2: The ADC is potent in vitro but shows poor efficacy in in vivo xenograft models.
-
Potential Cause 1: Poor Pharmacokinetics (PK) / ADC Instability. As mentioned above, instability specific to rodent plasma can lead to rapid clearance and reduced tumor delivery.[14][15]
-
Potential Cause 2: Inefficient Penetration into Solid Tumors. ADCs are large molecules, and only a small fraction of the administered dose may reach the tumor site, especially in solid tumors with complex microenvironments.[18]
-
Troubleshooting Steps:
-
Confirm In Vivo Stability: Perform PK studies in mice to determine the ADC's half-life and assess for premature drug deconjugation.
-
Evaluate an Alternative Linker: Test a non-cleavable linker, which often provides greater plasma stability and may improve the therapeutic index.[4]
-
Assess Tumor Accumulation: Use a fluorescently labeled version of your ADC to track its localization and accumulation in the tumor tissue versus healthy organs in a xenograft model.[1][5]
-
Issue 3: My ADC preparation shows aggregation and precipitation.
-
Potential Cause 1: Hydrophobicity. MMAF and many linkers (like Mc-MMAF) are highly hydrophobic.[19] Conjugating them to the antibody can increase the overall hydrophobicity, leading to aggregation, especially at higher drug-to-antibody ratios (DAR).
-
Potential Cause 2: Buffer Conditions. The pH, ionic strength, and excipients in your formulation buffer can significantly impact ADC stability.[20]
-
Troubleshooting Steps:
-
Optimize DAR: Aim for a lower, more homogeneous DAR. A DAR of 2 to 4 is common for auristatin-based ADCs.[6][12]
-
Introduce Hydrophilic Spacers: Incorporate solubility-enhancing elements like polyethylene glycol (PEG) into the linker design.[6][21]
-
Screen Formulation Buffers: Use techniques like nanoDSF and Dynamic Light Scattering (DLS) to assess the conformational and colloidal stability of the ADC in various buffer conditions to find an optimal formulation that minimizes aggregation.[22][23]
-
Purification: Ensure the purification process effectively removes any precipitated material. Size exclusion chromatography (SEC) can be used to assess the extent of aggregation.[19]
-
Comparative Data
Table 1: In Vitro Cytotoxicity of MMAF ADCs with Different Linkers
| Cell Line | Target Antigen | Linker Type | ADC IC₅₀ (nM) | Free MMAF IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| J1MT-1 (Resistant) | HER2 | Cleavable (vc) | 1.023 | 0.213 | [24] |
| J1MT-1 (Resistant) | HER2 | Non-cleavable | 0.24 | 0.213 | [24] |
| Karpas 299 | CD30 | Cleavable (mc-vc-PABC) | ~0.01 | >22,000 | [4] |
| Karpas 299 | CD30 | Non-cleavable (mc) | ~0.01 | >22,000 |[4] |
Table 2: Stability of Different Linker Chemistries
| Linker | System | Stability Metric | Result | Reference |
|---|---|---|---|---|
| Val-Cit-PABC | Mouse Plasma | Susceptibility | High; cleaved by Carboxylesterase 1C | [15] |
| Val-Cit-PABC | Human/Monkey Plasma | Susceptibility | Low; Carboxylesterase 1C absent | [14] |
| β-glucuronide-MMAF | Rat Plasma | Half-life | ~81 days | [25] |
| Maleimide-Thiol | Physiological Conditions | Instability | Can undergo retro Michael-type addition |[14] |
Visualized Workflows and Mechanisms
Caption: MMAF-ADC mechanism with a protease-cleavable linker.
Caption: Experimental workflow for MMAF-ADC development and evaluation.
Caption: Troubleshooting decision tree for low in vivo efficacy of an MMAF-ADC.
Experimental Protocols
Protocol 1: ADC Plasma Stability Assay
-
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
-
Materials:
-
Test ADC (e.g., 1 mg/mL stock).
-
Control unconjugated antibody.
-
Cryopreserved mouse and human plasma.
-
PBS, pH 7.4.
-
LC-MS/MS system.
-
-
Methodology:
-
Thaw plasma at 37°C and centrifuge to remove precipitates.
-
Spike the test ADC into plasma to a final concentration of 100 µg/mL.
-
Incubate samples at 37°C.
-
At specified time points (e.g., 0, 1, 6, 24, 48, 168 hours), collect an aliquot of the plasma sample.
-
Immediately process the sample to precipitate proteins (e.g., with acetonitrile) and isolate the supernatant containing any released payload.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the deconjugated linker-payload or free payload.
-
Calculate the percentage of intact ADC remaining or the half-life of the ADC in plasma.[25]
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of ADC that causes 50% inhibition of cancer cell growth (IC₅₀).
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Cell culture medium and supplements.
-
Test ADC, unconjugated antibody, and free MMAF.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin).
-
Plate reader.
-
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test ADC, unconjugated antibody, and free MMAF in culture medium.
-
Remove the existing medium from the cells and add the drug dilutions. Include untreated cells as a control.
-
Incubate the plates for a period relevant to the cell doubling time (e.g., 72-120 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to the untreated control wells and plot the dose-response curve. Calculate the IC₅₀ value using a four-parameter logistic regression model.[4][14]
-
Protocol 3: ADC Internalization and Payload Release Assay
-
Objective: To confirm ADC internalization and quantify the intracellular release of the MMAF payload.
-
Materials:
-
Antigen-positive cancer cell line.
-
Test ADC.
-
Cell lysis buffer.
-
LC-MS/MS system.
-
-
Methodology:
-
Plate cells and allow them to adhere.
-
Treat cells with the ADC at a specific concentration (e.g., 10 µg/mL) for various time points (e.g., 2, 8, 24, 48 hours).
-
At each time point, wash the cells thoroughly with cold PBS to remove any non-internalized ADC.
-
Lyse the cells using a suitable lysis buffer.
-
Process the cell lysate to precipitate proteins and isolate the soluble fraction.
-
Analyze the lysate using LC-MS/MS to identify and quantify the released payload catabolite (e.g., Cys-MC-MMAF for non-cleavable linkers or MMAF for Val-Cit linkers).[4][26]
-
Correlate the amount of released payload with the incubation time to understand the kinetics of internalization and cleavage.
-
References
- 1. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moradec.com [moradec.com]
- 3. moradec.com [moradec.com]
- 4. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Kelun-Biotech Presents Positive Phase 3 Data for Trastuzumab Botidotin Compared to T-DM1 at 2025 ESMO [tirto.id]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. scispace.com [scispace.com]
- 16. scispace.com [scispace.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Opportunities and Challenges in Antibody–Drug Conjugates for Cancer Therapy: A New Era for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellmosaic.com [cellmosaic.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. adcreview.com [adcreview.com]
- 25. Development and Properties of β-Glucuronide Linkers for Monoclonal AntibodyâDrug Conjugates [figshare.com]
- 26. Figure S4 from Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable AntibodyâDrug Conjugates [aacr.figshare.com]
Troubleshooting Inconsistent Results in MMAF Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Monomethyl Auristatin F (MMAF) cytotoxicity assays. Inconsistent results can arise from a variety of factors, from experimental setup to the inherent properties of the antibody-drug conjugate (ADC). This guide offers structured solutions to help you identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MMAF and how does it induce cytotoxicity?
This compound (MMAF) is a potent synthetic antineoplastic agent that functions as a microtubule inhibitor.[1][2] Its primary mechanism of action involves binding to tubulin, which disrupts the formation of the mitotic spindle essential for cell division.[][4][] This interference with microtubule polymerization leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[] When conjugated to a monoclonal antibody (mAb) to form an antibody-drug conjugate (ADC), MMAF is selectively delivered to target cancer cells, where it is released and exerts its cytotoxic effect.[][]
Q2: My MMAF-ADC shows lower than expected potency in my cytotoxicity assay. What are the potential causes?
Several factors can contribute to lower than expected potency. These can be broadly categorized into issues with the ADC itself, the target cells, or the assay setup.
-
ADC Integrity: Ensure the Drug-to-Antibody Ratio (DAR) is optimal, as a lower DAR can result in reduced potency.[6] The stability of the linker connecting MMAF to the antibody is also crucial; premature cleavage can lead to a loss of targeted delivery.[]
-
Target Cell Characteristics: The expression level of the target antigen on the cell surface is critical for ADC binding and internalization.[7] Low or variable antigen expression will result in reduced uptake of the ADC and consequently lower cytotoxicity. It is also important to consider that some cell lines may develop resistance to auristatin-based payloads.
-
Assay Conditions: The incubation time may be insufficient for the ADC to internalize, release the payload, and induce cell death. Assays for tubulin inhibitors like MMAF often require longer incubation periods (e.g., 72-96 hours) to observe the full cytotoxic effect.[7]
Q3: I am observing significant well-to-well or day-to-day variability in my IC50 values. How can I improve the consistency of my MMAF cytotoxicity assay?
Inconsistent IC50 values are a common challenge and can stem from multiple sources.
-
Cell Culture Practices: Maintain consistent cell culture conditions, including media composition, serum batches, and passage number.[8] Cell health and density at the time of seeding are critical. Over-confluent or unhealthy cells will respond differently to the cytotoxic agent.
-
Reagent Handling: Ensure consistent preparation and storage of all reagents, including the MMAF-ADC and assay reagents. MMAF is susceptible to degradation, and repeated freeze-thaw cycles should be avoided.[9] Use fresh dilutions of the ADC for each experiment.
-
Assay Protocol: Standardize every step of the protocol, from cell seeding to reagent addition and incubation times.[10] Pay close attention to pipetting techniques to minimize errors in serial dilutions and reagent delivery.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and actionable solutions to troubleshoot your MMAF cytotoxicity assays.
Data Presentation: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Potency / High IC50 | Inaccurate Drug-to-Antibody Ratio (DAR) | Verify the DAR of your ADC batch. A lower DAR can lead to reduced potency.[6] |
| Low target antigen expression on cells | Confirm antigen expression levels on your target cell line using flow cytometry or western blot.[7] | |
| Insufficient incubation time | Increase the incubation time. Tubulin inhibitors like MMAF may require 72-96 hours to show optimal cytotoxicity.[7] | |
| ADC aggregation | The hydrophobic nature of MMAF can lead to ADC aggregation.[11] Analyze your ADC preparation for aggregates using size exclusion chromatography (SEC). | |
| High Background Signal | High cell density | Optimize the initial cell seeding density. Too many cells can lead to high background absorbance or fluorescence.[10] |
| Contamination | Check for microbial contamination in your cell culture and reagents. | |
| Media components interfering with assay | Test the assay with media alone to check for background interference. Some media components can react with assay reagents.[10] | |
| Inconsistent Results / High Variability | Inconsistent cell health or passage number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.[8] |
| Variability in reagent preparation | Prepare fresh dilutions of the MMAF-ADC for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[9] | |
| Edge effects on the microplate | To minimize edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.[12] | |
| Inconsistent incubation conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
Experimental Protocols
Key Experiment: In Vitro MMAF-ADC Cytotoxicity Assay using MTT
This protocol outlines a standard procedure for assessing the cytotoxicity of an MMAF-ADC on a target cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line (e.g., antigen-positive)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MMAF-ADC and isotype control ADC
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cells in complete medium to the desired seeding density (optimized for your cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the MMAF-ADC and the isotype control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Incubate the plate at room temperature in the dark for at least 4 hours (or overnight) to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of an MMAF-ADC leading to apoptosis.
Experimental Workflow
Caption: General workflow for an MMAF cytotoxicity assay.
Troubleshooting Logic
Caption: Logical flowchart for troubleshooting MMAF assay inconsistencies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. cellmosaic.com [cellmosaic.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Enhancing the Bystander Killing Effect of MMAF-ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the bystander killing effect in your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My MMAF-ADC is highly potent on antigen-positive cells but shows no significant bystander killing of antigen-negative cells in my co-culture assay. What are the potential causes and how can I troubleshoot this?
Potential Causes:
-
Limited Payload Permeability: MMAF is a hydrophilic and charged molecule, which inherently limits its ability to diffuse across cell membranes.[1][2][3]
-
Inefficient Linker Cleavage: The linker connecting the MMAF to the antibody may not be efficiently cleaved within the target cell, preventing the release of the payload.
-
Rapid Intracellular Payload Metabolism: The released MMAF may be rapidly metabolized or effluxed from the target cell before it can reach neighboring cells.
-
Experimental Setup: The co-culture assay conditions may not be optimal for observing a bystander effect.
Troubleshooting Steps and Solutions:
-
Verify Linker Cleavage:
-
Experiment: Perform a lysosomal lysate assay with your MMAF-ADC to confirm that the linker is susceptible to cleavage by relevant lysosomal enzymes like Cathepsin B.[4]
-
Solution: If cleavage is inefficient, consider redesigning the linker. Valine-citrulline (vc) linkers are commonly used and are designed to be cleaved by Cathepsin B in the lysosome.[4]
-
-
Assess Payload Permeability:
-
Experiment: Compare the in vitro cytotoxicity of free MMAF and free MMAE on your target cell line. A significantly higher IC50 for MMAF compared to MMAE can indicate poor membrane permeability.[1][3]
-
Solution: While challenging, chemical modification of MMAF to increase its lipophilicity could enhance membrane permeability. Alternatively, explore novel linker technologies that release a more permeable MMAF derivative.
-
-
Optimize Co-culture Assay:
-
Experiment:
-
Vary the ratio of antigen-positive to antigen-negative cells. A higher density of antigen-positive "donor" cells may be needed to achieve a sufficient local concentration of released payload.
-
Increase the incubation time to allow for sufficient payload release and diffusion.
-
Utilize a 3D spheroid co-culture model, which may better recapitulate the cell-to-cell interactions in a tumor and provide a more sensitive measure of the bystander effect.[5]
-
-
Solution: Refer to established protocols for co-culture bystander assays to ensure your experimental parameters are appropriate.
-
-
Investigate Payload Efflux:
-
Experiment: Use efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in your co-culture assay to see if this enhances the bystander effect. This can indicate if active transport is limiting the extracellular concentration of MMAF.
-
Solution: If efflux is a major issue, payload modification may be necessary, though this is a significant undertaking.
-
Question 2: I have engineered a novel cleavable linker for my MMAF-ADC, but the bystander effect remains weak in my 3D spheroid model. What should I investigate next?
Potential Causes:
-
Insufficient Payload Penetration in 3D Model: The dense architecture of a spheroid can limit the diffusion of the released payload, even with an efficiently cleaved linker.[5]
-
Suboptimal Drug-to-Antibody Ratio (DAR): A low DAR may not deliver a sufficient concentration of MMAF to the target cells to elicit a strong bystander effect.
-
Heterogeneous ADC Distribution: The ADC itself may not be penetrating the spheroid effectively, leading to payload release only in the outer layers.[5]
Troubleshooting Steps and Solutions:
-
Visualize ADC and Payload Penetration:
-
Experiment: Use fluorescently labeled ADCs and antibodies against pharmacodynamic markers of MMAF activity (e.g., phospho-histone H3 for mitotic arrest) to visualize the distribution of the ADC and the extent of its cytotoxic effect within the spheroid via confocal microscopy.[5]
-
Solution: If ADC penetration is poor, consider using smaller antibody fragments (e.g., Fabs) or exploring strategies to enhance tumor penetration.
-
-
Evaluate Different DARs:
-
Experiment: Generate MMAF-ADCs with varying DARs (e.g., 2, 4, 8) and compare their efficacy and bystander effect in the spheroid model.
-
Solution: A higher DAR may increase the payload concentration delivered to the target cell, potentially enhancing the bystander effect. However, be mindful that high DARs can also lead to ADC aggregation and increased off-target toxicity.
-
-
Modify the Payload for Enhanced Diffusion:
-
Experiment: This is a more advanced strategy. If you have the capability, synthesize MMAF analogs with increased lipophilicity and test their bystander effect in your models.
-
Solution: Collaborate with medicinal chemists to explore modifications to the MMAF structure that could improve its physicochemical properties for better tissue penetration.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the bystander killing effect?
The bystander effect occurs when a cytotoxic payload released from an ADC-targeted, antigen-positive cancer cell diffuses to and kills neighboring antigen-negative tumor cells.[] This is particularly important in tumors with heterogeneous antigen expression. For the bystander effect to occur, the payload must be able to cross the cell membrane of both the target and the neighboring cells.[1]
Q2: Why does MMAF generally have a poor bystander effect compared to MMAE?
MMAF has a charged carboxyl group at its C-terminus, making it more hydrophilic and less membrane-permeable than MMAE, which is a neutral molecule.[1][2][3] This difference in physicochemical properties is the primary reason for the observed difference in their bystander killing capabilities.
Q3: What are the key strategies to improve the bystander effect of MMAF-ADCs?
Improving the bystander effect of MMAF-ADCs primarily revolves around enhancing the delivery and diffusion of the payload. Key strategies include:
-
Linker Optimization: Designing linkers that are efficiently cleaved in the tumor microenvironment or within the target cell to ensure timely and complete payload release.[7]
-
Payload Modification: Altering the chemical structure of MMAF to increase its lipophilicity and membrane permeability.
-
Pro-drug Strategies: Developing ADCs where MMAF is released as a more permeable pro-drug that is then converted to the active form in the bystander cells.
Q4: What experimental models are best suited to study the bystander effect?
-
In Vitro Co-culture Assays: A mixture of antigen-positive and antigen-negative cells is treated with the ADC, and the viability of both cell populations is assessed.[1]
-
3D Spheroid Models: These models better mimic the tumor microenvironment and provide insights into payload penetration and bystander killing in a three-dimensional context.[5]
-
In Vivo Admixed Tumor Models: Mice are implanted with a mixture of antigen-positive and antigen-negative tumor cells to evaluate the bystander effect in a living organism.[1][3]
Quantitative Data Summary
Table 1: Comparative In Vitro Cytotoxicity of MMAE and MMAF
| Payload | Cell Line | IC50 (nmol/L) | Reference |
| MMAE | Karpas 299 | 0.5 | [1] |
| MMAF | Karpas 299 | 5.0 | [1] |
| MMAE | L-82 | ~10 | [3] |
| MMAF | L-82 | >100 | [3] |
Table 2: In Vivo Antitumor Activity of MMAE- and MMAF-ADCs in an Admixed Tumor Model
| ADC Treatment (3 mg/kg) | Tumor Composition | Outcome | Reference |
| cAC10-vcMMAE | CD30+ and CD30- cells | Complete tumor remission | [1][3] |
| cAC10-vcMMAF | CD30+ and CD30- cells | Continued tumor growth | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Co-culture Bystander Killing Assay
-
Cell Preparation: Label antigen-positive cells with a fluorescent dye (e.g., CFSE) and antigen-negative cells with a different fluorescent dye (e.g., CellTrace Violet).
-
Co-culture Seeding: Seed the labeled cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 1:5 antigen-positive to antigen-negative).
-
ADC Treatment: Add serial dilutions of the MMAF-ADC and control ADCs (e.g., non-binding ADC, MMAE-ADC) to the wells.
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis: Use flow cytometry or high-content imaging to distinguish between the two cell populations based on their fluorescent labels and quantify the viability of each population using a viability dye (e.g., propidium iodide or DAPI).
-
Data Interpretation: A significant decrease in the viability of the antigen-negative cell population in the presence of the MMAF-ADC (compared to controls) indicates a bystander effect.
Protocol 2: 3D Spheroid Bystander Killing Assay
-
Spheroid Formation: Generate spheroids from a co-culture of antigen-positive and antigen-negative cells using methods such as the hanging drop or ultra-low attachment plates.
-
ADC Treatment: Treat the spheroids with the MMAF-ADC and control ADCs at various concentrations.
-
Long-term Culture: Culture the spheroids for an extended period (e.g., 7-14 days), monitoring their growth and morphology.
-
Viability Assessment: At the end of the experiment, assess cell viability within the spheroids using methods like CellTiter-Glo 3D or by dissociating the spheroids and performing flow cytometry.
-
Immunofluorescence and Confocal Microscopy: Fix, permeabilize, and stain the spheroids with antibodies against relevant markers (e.g., the target antigen, proliferation markers, apoptosis markers) to visualize the spatial distribution of cell death and the bystander effect.[5]
Visualizations
Caption: Mechanism of the ADC bystander killing effect.
Caption: A logical workflow for troubleshooting poor bystander effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates: Achieving high bystander killing and improved anti-tumor activity through linker design [morressier.com]
Validation & Comparative
Unveiling the Cytotoxic Potency: A Comparative Analysis of MMAF and MMAE in Breast Cancer Cells
A detailed examination of monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE), two potent antibody-drug conjugate (ADC) payloads, reveals significant differences in their cytotoxic activity against breast cancer cells. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the selection of cytotoxic agents for targeted cancer therapies.
MMAF and MMAE are synthetic analogs of the natural antimitotic agent dolastatin 10.[1] As payloads for ADCs, they are designed to be delivered specifically to cancer cells, where they exert their potent cell-killing effects. The primary mechanism of action for both compounds is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[1][2]
Comparative Cytotoxicity: Unpacking the IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%. In the context of this comparison, lower IC50 values indicate higher cytotoxic potency.
Experimental data consistently demonstrates that MMAE exhibits greater cytotoxicity as a free drug compared to MMAF.[3] This difference is primarily attributed to MMAE's higher cell permeability, allowing it to more readily enter cancer cells and reach its intracellular target.[3] MMAF, being more hydrophilic, has reduced cell permeability, resulting in a lower intrinsic potency as a free drug.[1][3]
| Cell Line | MMAE IC50 (nM) | Reference |
| MDA-MB-468 | Not specified | [4] |
| MDA-MB-453 | Not specified | [4] |
| SKBR3 | 3.27 ± 0.42 | [4] |
Note: The study on MDA-MB-468 and MDA-MB-453 cells demonstrated a dose-dependent cytotoxic effect of MMAE but did not provide specific IC50 values.[4]
It is important to note that when conjugated to an antibody in an ADC format, the cytotoxic potency of MMAF can be significantly enhanced, becoming comparable to that of MMAE-ADCs.[3] This is because the antibody-mediated internalization circumvents the issue of MMAF's lower cell permeability.
Mechanism of Action: A Shared Pathway to Apoptosis
Both MMAF and MMAE induce cytotoxicity through a well-defined signaling pathway that disrupts microtubule dynamics.
As illustrated in the diagram, both auristatin derivatives bind to tubulin, the fundamental building block of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. The resulting disruption of microtubule dynamics triggers a cell cycle checkpoint, leading to arrest in the G2/M phase. Prolonged arrest at this stage initiates the intrinsic apoptotic pathway, characterized by the activation of a cascade of caspases, which are proteases that execute the process of cell death.[2][5]
Experimental Protocols: Measuring Cytotoxicity in Breast Cancer Cells
The following outlines a standard experimental workflow for assessing the cytotoxicity of MMAF and MMAE in breast cancer cell lines using a colorimetric assay such as the MTT assay.
Detailed Methodology for MTT Assay:
-
Cell Culture: Breast cancer cell lines (e.g., MDA-MB-231, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Preparation and Treatment: Stock solutions of MMAF and MMAE are serially diluted in culture medium to achieve a range of final concentrations. The culture medium from the seeded plates is replaced with the medium containing the different drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used to dissolve the drugs.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their cytotoxic effects.
-
MTT Assay:
-
Following incubation, the drug-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells.
-
The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. mdpi.com [mdpi.com]
Head-to-head comparison of MMAF and dolastatin 10 mechanisms of action
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin F (MMAF) and dolastatin 10 are potent antimitotic agents that have garnered significant attention in the field of oncology, particularly as payloads for antibody-drug conjugates (ADCs). Both molecules exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. While MMAF is a synthetic analog of the natural marine product dolastatin 10, there are subtle but important differences in their mechanisms of action, potency, and clinical application. This guide provides a detailed head-to-head comparison of MMAF and dolastatin 10, supported by experimental data and detailed protocols to inform research and drug development efforts.
Core Mechanism of Action: Tubulin Inhibition
Both MMAF and dolastatin 10 are potent inhibitors of tubulin polymerization.[1] By binding to tubulin, the protein subunit of microtubules, they prevent the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).
Dolastatin 10 binds to the vinca alkaloid-binding site on β-tubulin in a noncompetitive manner. MMAF, as a synthetic analog, is also understood to bind at or near the same site. This binding destabilizes the microtubule structure, leading to the depolymerization of existing microtubules and the inhibition of new microtubule formation.
Quantitative Comparison of Cytotoxicity and Microtubule Disruption
Direct head-to-head comparisons of MMAF and dolastatin 10 in the same cell lines and assays are limited in publicly available literature. However, a study comparing MMAF to dolastatinol, a synthetic analog of dolastatin 10 that closely mimics its activity, provides valuable comparative data.
| Parameter | Dolastatinol (Dolastatin 10 analog) | MMAF | Cell Line | Reference |
| Cytotoxicity (IC50) | 1.54 nM | Inactive | MDA-MB-231 (triple-negative breast cancer) | |
| 0.95 nM | >100 nM | BT474 (HER2-positive breast cancer) | ||
| 2.3 nM | >100 nM | SKBR3 (HER2-positive breast cancer) | ||
| Microtubule Disruption | Disruption observed at 5 nM | Disruption started at 125 nM | MDA-MB-231 |
Note: While dolastatinol is an analog, its activity is considered representative of dolastatin 10 for the purposes of this comparison.
Additional studies have reported the following IC50 values for dolastatin 10 and MMAF in various cancer cell lines:
| Compound | Cell Line | IC50 | Reference |
| Dolastatin 10 | L1210 leukemia | 0.03 nM | |
| NCI-H69 small cell lung cancer | 0.059 nM | ||
| DU-145 human prostate cancer | 0.5 nM | ||
| MMAF | Karpas 299 anaplastic large cell lymphoma | 119 nM | |
| H3396 breast carcinoma | 105 nM | ||
| 786-O renal cell carcinoma | 257 nM | ||
| Caki-1 renal cell carcinoma | 200 nM |
These data consistently demonstrate that dolastatin 10 and its close analogs are significantly more potent than free MMAF in in vitro cytotoxicity assays. The reduced potency of MMAF is attributed to its charged C-terminal phenylalanine, which impairs its ability to cross cell membranes. However, when delivered intracellularly via an ADC, the cytotoxic potential of MMAF is substantial.
Signaling Pathways and Apoptosis Induction
The inhibition of tubulin polymerization by both MMAF and dolastatin 10 triggers a cascade of events culminating in apoptosis.
Dolastatin 10:
Dolastatin 10-induced G2/M arrest leads to the activation of the intrinsic apoptotic pathway. Key events in this pathway include:
-
Regulation of Bcl-2 Family Proteins: Dolastatin 10 has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2. Phosphorylation of Bcl-2 can inactivate its pro-survival function, tipping the balance towards apoptosis. It can also down-regulate the expression of Bcl-2.
-
Involvement of p53 and c-myc: Dolastatin 10 can promote the overexpression of the tumor suppressor protein p53 and the oncoprotein c-myc, both of which can contribute to the initiation of apoptosis.
-
Caspase Activation: The downstream signaling cascade converges on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the execution of apoptosis.
MMAF:
The apoptotic pathway induced by MMAF also stems from its inhibition of tubulin polymerization and subsequent G2/M arrest. While less detailed information is available on the specific upstream signaling molecules compared to dolastatin 10, the general mechanism is understood to follow the intrinsic apoptotic pathway.
-
Bcl-2 Family Regulation: Like other microtubule inhibitors, MMAF-induced mitotic arrest is expected to activate the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization.
-
Caspase Activation: This leads to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (MMAF, dolastatin 10) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add test compounds at various concentrations to the wells of a 96-well plate. Include a DMSO control.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
The IC50 value is determined by plotting the rate of polymerization against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the percentage of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (MMAF, dolastatin 10)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of MMAF or dolastatin 10 for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (MMAF, dolastatin 10)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with MMAF or dolastatin 10 as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
Both MMAF and dolastatin 10 are highly potent microtubule-destabilizing agents that induce cell cycle arrest and apoptosis, making them valuable payloads for ADCs. Dolastatin 10 exhibits superior potency as a free drug in vitro. However, the attenuated potency of free MMAF due to its poor cell permeability is overcome when it is delivered directly into target cells via an ADC, where it exerts its powerful cytotoxic effects. The choice between these two molecules in a drug development context will depend on various factors, including the specific target antigen, the linker chemistry employed, and the desired therapeutic index. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other microtubule-targeting agents in a research setting.
References
Validating the Bystander Effect of a Novel MMAF-ADC in a Co-culture Model: A Comparative Guide
In the landscape of antibody-drug conjugate (ADC) development, the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and mechanism of action. One key characteristic that differentiates payloads is their ability to induce a "bystander effect," the killing of neighboring antigen-negative tumor cells. This guide provides a comparative analysis of a novel monomethyl auristatin F (MMAF) ADC against an analogous monomethyl auristatin E (MMAE) ADC, with a focus on validating the bystander effect in a co-culture model. This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals.
Performance Comparison: MMAF-ADC vs. MMAE-ADC
The bystander effect of an ADC is largely governed by the physicochemical properties of its payload. Payloads that are membrane-permeable can diffuse out of the target antigen-positive cell upon release and kill adjacent antigen-negative cells. In contrast, less permeable payloads are confined to the target cell.
MMAE is a well-documented example of a membrane-permeable payload that exhibits a potent bystander effect. Conversely, MMAF, due to its hydrophilic nature and negative charge, is significantly less permeable to the cell membrane.[1][2] This fundamental difference is a key consideration in ADC design and is reflected in the comparative in vivo data below.
Table 1: Comparative Efficacy of MMAF-ADC and MMAE-ADC in an Admixed Tumor Model
| Parameter | cAC10-vcMMAF | cAC10-vcMMAE |
| Target Antigen | CD30 | CD30 |
| Payload | MMAF | MMAE |
| Linker | Valine-Citrulline (vc) | Valine-Citrulline (vc) |
| In Vivo Model | Admixed CD30+ (Karpas 299) and CD30- (Karpas-35R) tumor xenograft | Admixed CD30+ (Karpas 299) and CD30- (Karpas-35R) tumor xenograft |
| Treatment Outcome | Moderate tumor growth delay | Complete tumor remission |
| Bystander Killing | Not observed | Potent bystander killing observed |
Data summarized from Okeley et al., Cancer Research, 2016.[2][3]
The data clearly indicates that in a heterogeneous tumor model, the MMAE-ADC induced complete tumor remission, a strong indication of a powerful bystander effect on the antigen-negative cells. The MMAF-ADC, however, only resulted in a modest delay in tumor growth, suggesting its activity is largely restricted to the antigen-positive cells.[3]
Experimental Protocol: In Vitro Bystander Effect Co-culture Assay
This protocol describes a method to validate the bystander effect of an ADC in an in vitro co-culture system using flow cytometry for analysis.
1. Cell Line Preparation:
-
Antigen-Positive (Ag+) Cell Line: Select a cell line that expresses the target antigen for the ADC (e.g., Karpas 299 for a CD30-targeting ADC).
-
Antigen-Negative (Ag-) Cell Line: Select a cell line that does not express the target antigen (e.g., Karpas-35R).
-
Fluorescent Labeling: To distinguish the two cell populations during analysis, label one of the cell lines with a stable fluorescent marker. For example, the Ag- cell line can be transduced with a lentiviral vector to express Green Fluorescent Protein (GFP).
2. Co-culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to assess the impact of the proportion of target cells on the bystander effect. A total cell density of 10,000 cells per well is a common starting point.
-
Include monoculture wells for each cell line as controls.
3. ADC Treatment:
-
Prepare serial dilutions of the novel MMAF-ADC and the comparative MMAE-ADC.
-
The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.
-
Add the ADCs to the co-culture and control wells. Include an untreated control.
4. Incubation:
-
Incubate the plate for a period sufficient to observe cytotoxicity, typically 72 to 96 hours.
5. Analysis by Flow Cytometry:
-
Harvest the cells from each well by trypsinization.
-
Analyze the cell suspension using a flow cytometer.
-
Gate on the fluorescently labeled (e.g., GFP-positive) Ag- cells.
-
Within the Ag- population, use a viability dye (e.g., Propidium Iodide or DAPI) to quantify the percentage of dead cells.
-
An increase in the death of Ag- cells in the co-culture wells treated with the ADC, compared to the monoculture Ag- wells and untreated co-culture wells, indicates a bystander effect.
Visualizing the Process and Pathway
To better understand the experimental design and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the in vitro co-culture bystander effect assay.
Caption: Mechanism of action of a novel MMAF-ADC in a co-culture model.
References
Cross-Validation of MMAF-ADC Potency: A Comparative Guide for Researchers
This guide provides an objective comparison of Monomethyl Auristatin F - Antibody-Drug Conjugate (MMAF-ADC) potency across various cancer cell lines, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the assessment and cross-validation of MMAF-ADC efficacy.
Introduction to MMAF-ADCs and the Imperative of Cross-Validation
Antibody-drug conjugates (ADCs) are a targeted therapeutic class that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[] MMAF is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[] Unlike its counterpart, MMAE, MMAF is less permeable to cell membranes, which can result in a more favorable safety profile due to lower off-target toxicity.[][2]
The efficacy of an MMAF-ADC is contingent on several factors, including the level of target antigen expression on the cancer cell surface, the rate of ADC internalization, and the intracellular release of the cytotoxic payload.[2] Therefore, it is crucial to evaluate the potency of a given MMAF-ADC across a panel of different cell lines to understand its spectrum of activity and to identify patient populations that are most likely to respond to the therapy. This process of cross-validation provides a robust preclinical dataset essential for advancing an ADC candidate toward clinical trials.
Comparative Potency of an Anti-HER2 MMAF-ADC Across Breast Cancer Cell Lines
The following table summarizes the in-vitro cytotoxicity of an anti-HER2 affibody-MMAF conjugate across a panel of human breast cancer cell lines with varying levels of HER2 expression. The data illustrates the correlation between HER2 expression and the potency of the ADC.
| Cell Line | HER2 Expression Level | IC50 (nM) of Anti-HER2-Fc-MMAF |
| SK-BR-3 | High | 0.134 |
| MDA-MB-453 | Moderate | 1.9 |
| T-47-D | Low | 45.7 |
| MDA-MB-231 | Basal | 98.2 |
Data sourced from a study evaluating an anti-HER2 affibody-Fc-MMAF conjugate. The IC50 values demonstrate a clear dependency on the HER2 expression level, with the highest potency observed in the HER2-high expressing SK-BR-3 cell line.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of ADC potency assays. Below are generalized protocols for key experiments involved in the cross-validation of MMAF-ADC potency.
Cell Culture and Maintenance
-
Cell Lines: A panel of cancer cell lines with varying target antigen expression (e.g., SK-BR-3, MDA-MB-453, T-47-D, and MDA-MB-231 for HER2) should be selected.
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Passage: It is important to use cells within a consistent and low passage number range to ensure the stability of the cell line and reproducibility of the results.
Target Antigen Expression Analysis (Flow Cytometry)
-
Objective: To quantify the relative levels of the target antigen on the surface of each cell line.
-
Procedure:
-
Harvest cells and wash with a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with a primary antibody targeting the antigen of interest.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which correlates with the antigen expression level.
-
In-Vitro Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the MMAF-ADC in the selected cell lines.
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the MMAF-ADC and a relevant isotype control ADC.
-
Treat the cells with the varying concentrations of the ADCs and incubate for a period of 72 to 120 hours.
-
Allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration.
-
Determine the IC50 values using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in MMAF-ADC action and its evaluation, the following diagrams illustrate the key pathways and experimental steps.
Caption: Mechanism of Action of an MMAF-ADC.
Caption: Workflow for MMAF-ADC Potency Cross-Validation.
References
Differential Gene Expression in Response to MMAF vs. Paclitaxel: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different anti-cancer agents is paramount. This guide provides a comparative analysis of the differential gene expression profiles induced by two potent microtubule inhibitors: Monomethyl Auristatin F (MMAF) and paclitaxel. While both drugs target tubulin, their distinct mechanisms of action are anticipated to elicit unique transcriptional signatures, influencing their efficacy and resistance profiles.
This compound (MMAF) is a synthetic antineoplastic agent.[1] As an antimitotic agent, it inhibits cell division by blocking the polymerization of tubulin.[1] Paclitaxel, a member of the taxane family of drugs, also disrupts microtubule function, but by a different mechanism: it binds to and stabilizes microtubules, preventing their disassembly and leading to cell cycle arrest and apoptosis.[2][3] These fundamental differences in their interaction with microtubules are expected to translate into distinct downstream effects on gene expression.
Comparative Analysis of Gene Expression Changes
The following table summarizes the key signaling pathways and gene expression changes reported in response to auristatin-class compounds (represented by MMAE) and paclitaxel. It is important to note that this data is compiled from different studies, and direct comparison should be made with caution.
| Feature | MMAF (inferred from MMAE studies) | Paclitaxel |
| Primary Mechanism | Inhibits tubulin polymerization.[1] | Stabilizes microtubules.[3] |
| Cell Cycle Arrest | G2/M phase.[4] | G2/M phase.[2] |
| Key Upregulated Genes & Pathways | - Angiogenic signaling pathways.[3] | - Pro-inflammatory and apoptotic genes (e.g., TNFα, COX-2).[5] - Genes involved in cell cycle arrest (e.g., CDKN1A).[6] - Genes associated with the basal-like, triple-negative phenotype in breast cancer (in responding tumors).[7] |
| Key Downregulated Genes & Pathways | - Autophagy, hypoxia, and metabolic stress pathways.[3] | - Genes involved in cell proliferation (e.g., TOP2A).[6] |
| Resistance Mechanisms (Gene-Related) | - Overexpression of drug efflux pumps (e.g., P-glycoprotein) is a potential mechanism, though less pronounced for MMAF compared to MMAE.[7] | - Overexpression of drug efflux pumps (e.g., ABCB1).[8] - Mutations in tubulin genes (e.g., TUBA1A, TUBB).[8] - Overexpression of specific tubulin isotypes (e.g., βIII-tubulin).[7] |
Experimental Protocols
General Methodology for Differential Gene Expression Analysis
The following outlines a typical experimental workflow for assessing differential gene expression in response to cytotoxic agents like MMAF and paclitaxel.
-
Cell Culture and Treatment: Cancer cell lines (e.g., human breast adenocarcinoma cell line MCF-7 or non-small cell lung cancer cell line A549) are cultured under standard conditions. Cells are then treated with MMAF or paclitaxel at various concentrations (e.g., IC50 values) for specific time points (e.g., 24, 48 hours). A vehicle-treated control group is also maintained.
-
RNA Extraction and Quality Control: Total RNA is extracted from the treated and control cells using a suitable method (e.g., TRIzol reagent). The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Gene Expression Profiling:
-
Microarray Analysis: The labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix GeneChip). The chip is then washed and scanned to detect the signal intensities.
-
RNA Sequencing (RNA-Seq): RNA is converted to cDNA, and sequencing libraries are prepared. The libraries are then sequenced using a high-throughput sequencing platform.
-
-
Data Analysis: The raw data from the microarray or RNA-Seq is normalized and analyzed to identify differentially expressed genes between the treated and control groups. This typically involves statistical tests to determine the significance of the expression changes (e.g., p-value) and the magnitude of the change (e.g., fold change).
-
Pathway and Functional Analysis: The list of differentially expressed genes is then used for pathway analysis using bioinformatics tools (e.g., Gene Set Enrichment Analysis - GSEA) to identify the biological pathways that are significantly affected by the drug treatment.
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: Mechanisms of MMAF and Paclitaxel.
Experimental Workflow
Caption: Gene expression analysis workflow.
References
- 1. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression pattern and taxane biosynthesis in a cell suspension culture of Taxus baccata L. subjected to light and a phenylalanine ammonia lyase (PAL) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond taxanes: the next generation of microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative study of the pharmacokinetics of different MMAF-ADC formulations
This guide provides a comparative analysis of the pharmacokinetic (PK) properties of various Monomethyl Auristatin F (MMAF) antibody-drug conjugate (ADC) formulations. It is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of different MMAF-ADCs based on available experimental data.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several MMAF-ADC formulations from clinical and preclinical studies. Direct comparison should be approached with caution due to variations in study design, patient populations, and analytical methods.
| ADC Formulation | Target Antigen | Linker Type | Dose | Species | Cmax (µg/mL) | AUC (µgh/mL) | Clearance (CL) | Volume of Distribution (Vd) | Terminal Half-life (t½) |
| Belantamab mafodotin | BCMA | Non-cleavable (mc) | 2.5 - 3.4 mg/kg | Human | - | - | Initial: 0.926 L/day; Time-varying: 0.619 L/day (monotherapy), 0.518 L/day (combination)[1] | 10.8 L[1] | Initial: 13.0 days; Time-varying: 16.8 days (monotherapy), 19.1 days (combination)[1] |
| Depatuxizumab mafodotin | EGFR | Non-cleavable (mc) | 0.5 - 3.0 mg/kg | Human | Dose-proportional | Dose-proportional | 0.176 - 0.267 mL/h/kg[2] | - | ~7-11 days[2] |
| Vorsetuzumab mafodotin | CD70 | Non-cleavable (mc) | 0.3 - 4.5 mg/kg | Human | Dose-proportional | Dose-proportional | - | - | 6 - 11 days[3] |
| SGN-CD70A | CD70 | PBD-dimer | 8 - 50 µg/kg | Human | Dose-proportional | Dose-proportional | - | - | 3 - 5 days[3] |
| AGS-16C3F | ENPP3 | Non-cleavable (mc) | 1.8 mg/kg | Human | - | - | - | - | - |
*Note: SGN-CD70A utilizes a pyrrolobenzodiazepine (PBD) dimer payload, not MMAF. It is included for contextual comparison of ADCs targeting the same antigen. Data for AGS-16C3F was limited in the reviewed literature.
Mechanism of Action of MMAF-ADCs
The following diagram illustrates the general mechanism of action for a typical MMAF-ADC.
Figure 1. General mechanism of action of an MMAF-ADC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC pharmacokinetics. Below are generalized protocols for key experiments.
In Vivo Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in a relevant animal model.
Methodology:
-
Animal Model: Select an appropriate species (e.g., mouse, rat, cynomolgus monkey) that is relevant for the ADC's antibody component.
-
Dosing: Administer a single intravenous (IV) dose of the MMAF-ADC at a predetermined concentration.
-
Blood Sampling: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96, and 168 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Total Antibody Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (conjugated and unconjugated).
-
ADC Quantification: Employ an ELISA format that specifically captures the ADC, or use liquid chromatography-mass spectrometry (LC-MS) to quantify the intact ADC.
-
Free Payload Quantification: Use LC-MS/MS to measure the concentration of the released MMAF payload in the plasma.
-
-
Data Analysis: Plot the concentration of total antibody, ADC, and free payload over time to determine their respective pharmacokinetic profiles and calculate parameters such as half-life and clearance.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug molecules conjugated to an antibody and the distribution of different drug-loaded species.
Methodology:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in a high-salt mobile phase A.
-
Chromatography System: Use a high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A (Binding): High concentration of a lyotropic salt (e.g., 1.5 M ammonium sulfate) in a buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B (Elution): The same buffer as mobile phase A without the high salt concentration, often containing a small percentage of an organic solvent (e.g., 20% isopropanol).[4]
-
-
Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the different ADC species based on their hydrophobicity. Unconjugated antibody will elute first, followed by species with increasing DAR.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis:
-
Integrate the peak area for each species (DAR 0, 2, 4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Drug-to-Antibody Ratio (DAR) and ADC Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To provide a more detailed characterization of the ADC, including confirmation of the mass of each drug-loaded species.
Methodology:
-
Sample Preparation:
-
Intact ADC Analysis: The ADC sample may be deglycosylated using an enzyme like PNGase F to simplify the mass spectrum.[5]
-
Subunit Analysis ("Middle-Down"): The ADC can be reduced (e.g., with DTT) to separate the light and heavy chains, or digested with an enzyme like IdeS to generate F(ab')2 and Fc fragments.[5]
-
-
Chromatography System: Use a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF). A reversed-phase column (e.g., PLRP-S) is often used.[6][7]
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Apply a suitable gradient to separate the ADC species or its subunits.
-
Mass Spectrometry: Acquire mass spectra in a positive ion mode over an appropriate m/z range.
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species.
-
Calculate the average DAR by integrating the peak areas from the reconstructed ion chromatogram or the deconvoluted spectrum.[]
-
Experimental Workflow for ADC Pharmacokinetic Analysis
The following diagram outlines a typical workflow for the bioanalysis of ADCs in pharmacokinetic studies.
Figure 2. Workflow for ADC pharmacokinetic analysis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Monomethyl Auristatin F (MMAF)
For Immediate Implementation by Laboratory Personnel
Monomethyl auristatin F (MMAF) is a highly potent synthetic antineoplastic agent integral to the development of antibody-drug conjugates (ADCs).[1] Its cytotoxic nature necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper management and disposal of MMAF waste.
I. Understanding the Hazard: Safety First
This compound is classified as a highly hazardous substance. The Safety Data Sheet (SDS) indicates that MMAF is fatal if swallowed, inhaled, or in contact with skin .[2][3][4] It is also suspected of causing genetic defects and damage to fertility or an unborn child.[3][4] Therefore, strict adherence to safety protocols is paramount.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, inspected before use) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Protective laboratory coat. Ensure full coverage. |
| Respiratory Protection | Use only in a certified chemical fume hood.[5] If not possible, a suitable respirator is necessary.[5] |
II. Step-by-Step Disposal Protocol
The primary and safest method for the disposal of MMAF and contaminated materials is incineration by a licensed hazardous waste disposal service .[6] Chemical decontamination should be approached with extreme caution and is generally reserved for cleaning spills rather than for bulk waste inactivation.
Step 1: Segregation of Waste at the Point of Generation
Proper segregation is critical to prevent cross-contamination and ensure compliant disposal.
-
MMAF Waste Streams:
-
Solid Waste: Includes contaminated gloves, pipette tips, vials, and labware.
-
Liquid Waste: Includes unused MMAF solutions, contaminated buffers, and rinsing solutions.
-
Sharps Waste: Includes needles and syringes used for handling MMAF.
-
Step 2: Packaging and Labeling of Waste
-
Solid and Liquid Waste:
-
Collect all solid and liquid waste contaminated with MMAF in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be marked with:
-
The words "Hazardous Waste"
-
"Cytotoxic" or "Chemotherapy Waste"
-
The full chemical name: "this compound"
-
The appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).
-
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a puncture-resistant sharps container specifically designated for cytotoxic waste.
-
Label the sharps container clearly as "Cytotoxic Sharps Waste" and include "this compound".
-
Step 3: Management of Spills
In the event of a spill, immediate and careful action is required.
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure work is conducted within a chemical fume hood if possible.
-
Absorb: Cover the spill with an absorbent material such as diatomite or a universal binder.[2]
-
Collect: Carefully sweep or wipe up the absorbed material and place it into the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area by scrubbing with alcohol.[2] All cleaning materials must be disposed of as hazardous waste.
Step 4: Storage and Final Disposal
-
Storage: Store sealed hazardous waste containers in a secure, designated area away from general laboratory traffic until collection.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor. Do not, under any circumstances, dispose of MMAF waste down the drain or in the regular trash. [5]
III. Workflow for Safe Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of MMAF waste.
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this potent compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for this compound before handling.
References
Safe Handling and Disposal of Monomethyl Auristatin F (MMAF): A Comprehensive Guide
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs) for cancer therapy.[1][2] Due to its high toxicity, stringent safety protocols are imperative to protect researchers, scientists, and drug development professionals from exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for the safe handling of MMAF in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
MMAF is classified as a hazardous substance. The primary risks associated with handling MMAF include potential genetic defects, damage to an unborn child, and damage to organs through prolonged or repeated exposure.[3] Therefore, a comprehensive PPE strategy is the first line of defense.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves that meet ASTM D6978 standards. | Prevents skin contact and absorption. The ASTM D6978 standard ensures resistance to permeation by chemotherapy drugs.[4] |
| Gown | Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination.[4] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powdered form or when there is a risk of aerosolization. | Prevents inhalation of the potent cytotoxic compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan for Handling this compound
A systematic approach to handling MMAF is crucial to minimize the risk of exposure. The following step-by-step operational plan should be followed:
Preparation and Engineering Controls
-
Designated Area: All work with MMAF should be conducted in a designated area, such as a restricted-access laboratory, with clear signage indicating the presence of a potent cytotoxic agent.
-
Ventilation: Handling of MMAF, especially the powdered form, must be performed in a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation of particles.[2]
-
Spill Kit: An easily accessible and fully stocked cytotoxic drug spill kit should be available in the immediate vicinity of the handling area.
Handling the Compound
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the following order: shoe covers, inner gloves, gown, outer gloves (over the gown cuffs), face mask/respirator, and eye/face protection.
-
Weighing and Reconstitution:
-
If working with powdered MMAF, carefully weigh the required amount in a chemical fume hood on a disposable weighing paper.
-
Use a dedicated set of utensils (spatula, forceps) for handling MMAF.
-
When reconstituting the powder, add the solvent slowly to avoid aerosolization.
-
-
Experimental Procedures:
-
Conduct all experimental manipulations within the fume hood or BSC.
-
Use luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
Avoid pressurizing vials. Use a chemotherapy dispensing pin if available.
-
-
Post-Handling:
-
After completing the work, decontaminate all surfaces and equipment.
-
Remove PPE in a manner that avoids self-contamination: outer gloves, gown (turning it inside out), shoe covers, and inner gloves.
-
Dispose of all contaminated disposable materials in the designated cytotoxic waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan for this compound and Contaminated Materials
Proper disposal of MMAF and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for MMAF Waste
| Waste Type | Disposal Container | Disposal Method |
| Unused/Expired MMAF | Original or clearly labeled, sealed container inside a purple cytotoxic waste bag. | Incineration at a licensed hazardous waste facility. |
| Contaminated PPE (gloves, gown, etc.) | Purple cytotoxic waste bag. | Incineration. |
| Contaminated Sharps (needles, scalpels) | Puncture-resistant sharps container specifically labeled for cytotoxic waste. | Incineration. |
| Contaminated Labware (vials, pipette tips) | Purple cytotoxic waste bag or a designated rigid container for cytotoxic waste. | Incineration. |
| Liquid Waste | Clearly labeled, leak-proof container designated for cytotoxic liquid waste. | Incineration. Do not dispose of down the drain. |
Step-by-Step Disposal Procedure:
-
Segregation: At the point of generation, segregate all MMAF-contaminated waste from other laboratory waste.
-
Containment:
-
Place all non-sharp contaminated items directly into a purple bag designated for cytotoxic waste.[4]
-
Place all contaminated sharps into a designated cytotoxic sharps container.
-
For bulk chemotherapy waste (e.g., more than 3% of the original amount remaining in a container), it should be disposed of in a yellow bin for incineration.[5] Trace chemotherapy waste can also be disposed of in yellow containers.[5]
-
-
Labeling: Ensure all waste containers are clearly labeled with the cytotoxic waste symbol.
-
Storage: Store the sealed waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.
-
Collection and Disposal: Arrange for collection by a licensed hazardous waste disposal company for high-temperature incineration.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Spill Response Workflow
Caption: Workflow for managing a this compound spill.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Secure the Area: Restrict access to the spill area. Post warning signs.
-
Assess the Spill: Determine the nature and extent of the spill (liquid or powder, approximate amount).
-
Don PPE: Use the PPE provided in the cytotoxic drug spill kit, which should include double gloves, a disposable gown, eye protection, and a respirator.
-
Contain the Spill:
-
For liquids: Use absorbent pads from the spill kit to gently cover and contain the spill, working from the outside in.
-
For powders: Carefully cover the spill with damp absorbent pads to avoid making the powder airborne. Do not dry sweep.
-
-
Clean the Area: Use a scoop and scraper to collect the absorbed material or powder and place it into the designated cytotoxic waste bag.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a suitable decontaminating agent if available and recommended by your institution's safety office. Work from the least contaminated to the most contaminated area.
-
Dispose of Waste: Place all contaminated materials, including cleaning supplies and PPE, into the cytotoxic waste bag. Seal the bag.
-
Doff PPE: Remove PPE carefully to avoid re-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office. Complete any required incident report forms.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
